2-Ethylphenol-d10
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,2,3,4-tetradeuterio-5-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQGCWUGDFDQMF-SQSZMTOTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])O[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Ethylphenol-d10: A Technical Guide for Researchers
An in-depth examination of the chemical properties and analytical applications of 2-Ethylphenol-d10, tailored for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a deuterated analog of 2-ethylphenol. Due to its isotopic labeling, this compound is an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry. This document details its core properties, outlines a typical experimental protocol for its use, and presents visual workflows to facilitate understanding and implementation in a laboratory setting.
Core Chemical and Physical Properties
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1,2,3,4-tetradeuterio-5-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene | PubChem[1] |
| Molecular Formula | C₈D₁₀O | PubChem[1] |
| CAS Number | 721429-63-6 | ChemicalBook |
| Molar Mass | 132.23 g/mol | PubChem[1] |
| Exact Mass | 132.135932398 Da | PubChem[1] |
| Isotopic Enrichment | ≥98 atom % D | CDN Isotopes |
Table 2: Physical Property Data (2-Ethylphenol as an analogue)
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | Various |
| Melting Point | -18 °C | Sigma-Aldrich |
| Boiling Point | 195-197 °C | Chem-Impex |
| Density | 1.037 g/mL at 25 °C | Sigma-Aldrich |
| Solubility in Water | Practically insoluble | DrugFuture |
| Solubility in Organic Solvents | Freely soluble in alcohol, benzene, glacial acetic acid | DrugFuture |
| Vapor Pressure | 0.153 mm Hg at 25 °C | PubChem |
| logP | 2.5 | PubChem |
Experimental Protocol: Quantification of 2-Ethylphenol in Biological Matrices using this compound as an Internal Standard by LC-MS/MS
The primary application of this compound is as an internal standard to ensure accurate quantification of 2-ethylphenol in complex matrices by correcting for variations during sample preparation and analysis. The following is a detailed methodology for this application.
Preparation of Standard and Spiking Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-ethylphenol reference standard and dissolve it in 1 mL of LC-MS grade methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution in acetonitrile to the desired concentration.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (e.g., plasma, urine), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard spiking solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI), typically in negative mode for phenolic compounds.
Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of 2-ethylphenol in the unknown samples is then determined from this curve.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
Technical Guide: Core Physical Characteristics of 2-Ethylphenol-d10
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethylphenol-d10 is a deuterated form of 2-ethylphenol, an organic compound with applications in various scientific fields. Stable isotope-labeled compounds, such as this compound, are crucial tools in analytical chemistry, particularly in mass spectrometry-based quantification methods, where they serve as ideal internal standards. Their physical and chemical properties are nearly identical to their non-deuterated counterparts, allowing them to mimic the behavior of the analyte during sample preparation and analysis. This guide provides a comprehensive overview of the core physical characteristics of this compound, details on experimental protocols for their determination, and a typical experimental workflow illustrating its application.
Chemical and Physical Properties
Table 1: Summary of Quantitative Data for this compound and 2-Ethylphenol
| Property | This compound (Calculated/Estimated) | 2-Ethylphenol (Experimental) |
| Molecular Formula | C₈D₁₀O | C₈H₁₀O[1] |
| Molecular Weight | 132.23 g/mol [2] | 122.16 g/mol [1][3] |
| CAS Number | 721429-63-6[4] | 90-00-6 |
| Melting Point | Not available | -18 °C to -3.4 °C |
| Boiling Point | Not available | 195-207 °C |
| Density | Not available | ~1.015 - 1.037 g/cm³ at 20-25 °C |
| Solubility | Not available | Practically insoluble in water; freely soluble in alcohol, benzene, glacial acetic acid. |
| Appearance | Not specified | Colorless liquid. |
Experimental Protocols
The following sections describe generalized experimental methodologies for determining the key physical characteristics of a compound like this compound.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline solid is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used. This device typically consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens.
-
Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a controlled rate.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range. For a pure substance, this range is typically narrow.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
-
Apparatus: A distillation apparatus is assembled, consisting of a boiling flask, a condenser, a receiving flask, and a calibrated thermometer.
-
Procedure: The liquid sample is placed in the boiling flask with a few boiling chips to ensure smooth boiling. The apparatus is heated, and the liquid is brought to a boil.
-
Observation: The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
Determination of Density
Density is the mass of a substance per unit volume.
Methodology:
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance are required.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The filled pycnometer is weighed.
-
The temperature of the liquid is recorded.
-
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane) are chosen.
-
Procedure: A known, small amount of the solute (this compound) is added to a measured volume of the solvent in a test tube or vial. The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature.
-
Observation: The mixture is visually inspected for the dissolution of the solute. If it dissolves completely, more solute is added incrementally until saturation is reached (i.e., no more solute dissolves).
-
Quantification (Optional): For a quantitative measurement, the saturated solution is filtered to remove undissolved solute, and the concentration of the dissolved solute in the filtrate is determined using an analytical technique such as UV-Vis spectroscopy or chromatography.
Application: Use as an Internal Standard in GC-MS Analysis
This compound is ideally suited for use as an internal standard in the quantification of 2-ethylphenol and related phenolic compounds in various matrices, such as environmental, biological, or pharmaceutical samples. The following diagram illustrates a typical workflow for such an analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Conclusion
While specific experimental physical data for this compound remains to be fully characterized in publicly accessible literature, the properties of its non-deuterated form offer reliable estimates. The primary value of this compound lies in its application as an internal standard for quantitative analysis, where its chemical and physical similarity to the target analyte ensures high accuracy and precision. The experimental protocols and workflow detailed in this guide provide a foundational understanding for researchers and scientists working with this and similar deuterated compounds.
References
2-Ethylphenol-d10 (CAS: 721429-63-6): A Technical Guide for Researchers
An in-depth examination of 2-Ethylphenol-d10, a crucial internal standard for the precise quantification of 2-ethylphenol in complex matrices. This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and environmental analysis, detailing its properties, synthesis, and application in isotope dilution mass spectrometry.
This compound is a deuterated analog of 2-ethylphenol, an organic compound of significant interest due to its presence in environmental samples and its use as a biomarker of exposure to various industrial chemicals. The substitution of ten hydrogen atoms with deuterium atoms makes this compound an ideal internal standard for quantitative analysis by mass spectrometry. Its near-identical chemical and physical properties to the non-labeled analyte ensure it behaves similarly during sample preparation and analysis, while its distinct mass allows for accurate differentiation and quantification, minimizing matrix effects and improving analytical precision.
Physicochemical Properties
This compound shares its fundamental chemical structure with 2-ethylphenol, with the key difference being the isotopic labeling. This results in a higher molecular weight, which is the basis of its utility in mass spectrometry. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 721429-63-6 |
| Unlabeled CAS Number | 90-00-6 |
| Molecular Formula | C₈D₁₀O |
| Molecular Weight | 132.23 g/mol |
| Synonyms | Phen-2,3,4,5-d4-ol, 6-(ethyl-d5)- (9CI), this compound |
| Chemical Purity | ≥98%[1] |
| Isotopic Purity | ≥99 atom % D[1] |
Synthesis of Deuterated Phenols
The synthesis of deuterated aromatic compounds like this compound typically involves hydrogen-deuterium (H-D) exchange reactions. While the specific synthesis route for this compound is proprietary to manufacturers, a general and effective method for deuterating phenols is through acid-catalyzed H-D exchange. This process is particularly effective for positions activated by the hydroxyl group (ortho and para positions on the aromatic ring).[2]
A common approach involves heating the parent phenol in the presence of a deuterium source, such as deuterium oxide (D₂O), and an acid catalyst.[2] Amberlyst-15, a strong acidic ion-exchange resin, is a frequently used catalyst for this purpose as it can be easily removed from the reaction mixture by filtration.[2] The ethyl group can be deuterated through similar exchange reactions or by using deuterated starting materials in the synthesis of the ethylphenol scaffold.
A generalized workflow for the synthesis of deuterated phenols via acid-catalyzed H-D exchange.
Application in Isotope Dilution Mass Spectrometry
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 2-ethylphenol. IDMS is a powerful analytical technique that corrects for sample loss during preparation and variations in instrument response.
The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to the sample containing the unlabeled analyte (2-ethylphenol). The sample is then processed and analyzed by mass spectrometry (typically GC-MS or LC-MS). By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be precisely calculated.
References
An In-depth Technical Guide to the Synthesis of 2-Ethylphenol-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Ethylphenol-d10, a deuterated internal standard valuable in metabolism studies, pharmacokinetics, and analytical chemistry. The proposed synthesis leverages commercially available deuterated starting materials and established organic chemistry reactions. This document outlines the synthetic strategy, detailed experimental protocols, and relevant data presentation.
Introduction
Deuterium-labeled compounds, such as this compound, are powerful tools in scientific research. The substitution of hydrogen with its heavier isotope, deuterium, imparts a greater mass, which is readily detectable by mass spectrometry. This property makes deuterated compounds ideal as internal standards for quantitative analysis, as they exhibit similar chemical and physical behavior to their non-deuterated counterparts but are easily distinguishable by their mass-to-charge ratio. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can be exploited to study reaction mechanisms and metabolic pathways.
This guide details a synthetic route to this compound, which involves the full deuteration of the aromatic ring, the ethyl side chain, and the phenolic hydroxyl group.
Synthetic Strategy
The most direct and plausible synthetic route to this compound involves the Friedel-Crafts alkylation of a fully deuterated phenol with a fully deuterated ethylating agent. This approach ensures the incorporation of deuterium at all desired positions.
The key starting materials for this synthesis are Phenol-d6 and Bromoethane-d5, both of which are commercially available from various chemical suppliers.[1][2] The reaction proceeds via an electrophilic aromatic substitution, where the deuterated ethyl group is introduced onto the deuterated phenol ring. While Friedel-Crafts reactions with phenols can sometimes be challenging due to the coordination of the Lewis acid catalyst with the hydroxyl group, appropriate choice of catalyst and reaction conditions can favor the desired alkylation.[3][4] Industrial production of non-deuterated 2-ethylphenol often involves the ortho-alkylation of phenol with ethylene or ethanol in the presence of a catalyst like aluminum phenolate.
An alternative, though likely less direct, approach would involve the deuteration of 2-ethylphenol itself. General methods for the deuteration of phenols, such as acid-catalyzed hydrogen-deuterium (H-D) exchange using D₂O and a catalyst like Amberlyst-15 or a transition metal catalyst, could be employed to deuterate the aromatic ring and the hydroxyl group. However, this method would not deuterate the ethyl group.
The proposed primary synthetic pathway is illustrated in the workflow below.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound.
Synthesis of Bromoethane-d5 (if not commercially available)
While commercially available, Bromoethane-d5 can also be synthesized from Ethanol-d6. A common method is the reaction of the alcohol with hydrobromic acid and sulfuric acid.
Materials:
-
Ethanol-d6
-
48% Hydrobromic acid in D₂O
-
Concentrated Sulfuric-d2 acid (D₂SO₄)
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a distillation apparatus, place 48% hydrobromic acid in D₂O.
-
Slowly add concentrated sulfuric-d2 acid with cooling and stirring.
-
Once the mixture has cooled, slowly add Ethanol-d6.
-
Gently heat the mixture to distill the Bromoethane-d5, collecting the distillate in a receiver cooled in an ice bath.
-
Wash the crude Bromoethane-d5 with water (H₂O), then with a dilute sodium bicarbonate solution, and finally with water again.
-
Dry the Bromoethane-d5 over anhydrous calcium chloride and purify by distillation.
Friedel-Crafts Alkylation of Phenol-d6 with Bromoethane-d5
This procedure is adapted from general Friedel-Crafts alkylation methods for phenols.
Materials:
-
Phenol-d6 (1.0 eq)
-
Bromoethane-d5 (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and anhydrous aluminum chloride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Phenol-d6 in anhydrous dichloromethane to the cooled suspension with stirring.
-
After stirring for 15-20 minutes, add Bromoethane-d5 dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the expected product.
Table 1: Properties of Starting Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Isotopic Purity | Supplier Example |
| Phenol-d6 | C₆D₆O | 100.15 | >98 atom % D | Cambridge Isotope Laboratories, Sigma-Aldrich |
| Bromoethane-d5 | C₂D₅Br | 114.00 | >98 atom % D | Cambridge Isotope Laboratories |
Table 2: Expected Properties of this compound
| Property | Value |
| Molecular Formula | C₈D₁₀O |
| Molar Mass ( g/mol ) | 132.23 |
| Monoisotopic Mass (Da) | 132.135932 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 205-207 °C (similar to non-deuterated) |
| Density | Approx. 1.03 g/mL (slightly higher than non-deuterated) |
Characterization and Purity Analysis
The successful synthesis and purity of this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show a significant reduction or absence of signals corresponding to the aromatic, ethyl, and hydroxyl protons.
-
²H (Deuterium) NMR will confirm the presence and location of deuterium atoms.
-
¹³C NMR will show the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
GC-MS or LC-MS analysis will confirm the molecular weight of 132.23 g/mol and provide information on the isotopic distribution and purity. The mass spectrum is expected to show a molecular ion peak at m/z = 132.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the synthetic and analytical workflow.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound. By utilizing commercially available deuterated precursors and established synthetic methodologies, researchers can reliably produce this valuable internal standard for a range of applications in drug development and analytical science. The provided protocols and analytical guidance will support the successful synthesis and characterization of high-purity this compound.
References
- 1. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]
- 2. Bromoethane-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-874-10 [isotope.com]
- 3. echemi.com [echemi.com]
- 4. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Technical Guide to the Isotopic Purity of 2-Ethylphenol-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, analysis, and data interpretation related to the isotopic purity of 2-Ethylphenol-d10. This deuterated analog of 2-ethylphenol is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analyses.[1] Ensuring high isotopic purity is critical for the accuracy and reliability of such studies.
Introduction to Isotopic Purity
Isotopic purity is a critical parameter for deuterated compounds, defining the extent to which the intended isotope (deuterium) has replaced the naturally abundant isotope (protium) at specific molecular positions.[2][3] It is practically impossible to achieve 100% isotopic purity during synthesis.[4] Consequently, a population of molecules will exist with varying degrees of deuteration, known as isotopologues (e.g., d9, d8, etc.).[4] Regulatory bodies and scientific standards require rigorous analysis and quantification of these isotopologues.
Key Terms:
-
Isotopic Enrichment: The percentage of deuterium at a specific labeled position within a molecule.
-
Species Abundance: The percentage of the total population of molecules that have a specific, complete isotopic composition.
Synthesis of this compound
While the precise, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common strategy for introducing deuterium into aromatic rings is through electrophilic substitution in a deuterated acidic medium, and deuteration of the ethyl group can be achieved using deuterated reducing agents.
A certificate of analysis for commercially available this compound indicates a minimum of 99 atom % D and a minimum of 98% chemical purity.
Below is a logical workflow for a potential synthesis and purification process.
Analytical Methods for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a highly sensitive and rapid method for determining the distribution of isotopologues. By accurately measuring the mass-to-charge ratio (m/z), HRMS can distinguish between molecules with different numbers of deuterium atoms.
Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid for MS compatibility) is common.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.6 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 40 °C.
-
-
Mass Spectrometry Detection (HRMS):
-
Ionization Mode: Electrospray ionization (ESI) is frequently used.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide the necessary high resolution.
-
Scan Mode: Full scan mode is used to capture the entire isotopic distribution.
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of each expected isotopologue (d10, d9, d8, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity.
-
-
Table 1: Representative HRMS Data for this compound
| Isotopologue | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) |
| C₈D₁₀O (d10) | 132.1359 | 132.1358 | 99.10 |
| C₈HD₉O (d9) | 131.1297 | 131.1296 | 0.85 |
| C₈H₂D₈O (d8) | 130.1234 | 130.1233 | 0.05 |
| Unlabeled (d0) | 122.0732 | Not Detected | < 0.01 |
Note: This data is representative and may vary between batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is a powerful tool for confirming the positions of deuterium labels and quantifying the isotopic enrichment at each site. For highly deuterated compounds, ¹H NMR is exceptionally precise for measuring the small amounts of residual protons.
Experimental Protocol: ¹H NMR for Residual Proton Analysis
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a high-purity deuterated NMR solvent (e.g., Chloroform-d, Acetone-d6) in a clean, dry NMR tube.
-
Add a known amount of a suitable internal standard with a signal that does not overlap with any potential residual proton signals of the analyte.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Experiment: A standard ¹H NMR experiment is performed. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the small residual proton signals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the residual aromatic and ethyl protons of 2-Ethylphenol.
-
Integrate the signal of the internal standard.
-
Compare the integration of the residual proton signals to the integration of the known amount of the internal standard to calculate the percentage of non-deuterated species.
-
Table 2: Representative ¹H NMR Data for Isotopic Enrichment of this compound
| Position | Chemical Shift (ppm, approx.) | Residual ¹H (%) | Isotopic Enrichment (D %) |
| Aromatic | 6.7 - 7.2 | < 0.5 | > 99.5 |
| Ethyl (-CH₂-) | ~2.6 | < 0.3 | > 99.7 |
| Ethyl (-CH₃) | ~1.2 | < 0.2 | > 99.8 |
Note: This data is representative and may vary between batches. Chemical shifts are relative to the non-deuterated compound.
Data Interpretation and Quality Control
The combination of HRMS and NMR provides a comprehensive picture of the isotopic purity of this compound. HRMS gives the distribution of different isotopologues, while NMR confirms the location of deuteration and the enrichment at each site. For use as an internal standard, it is crucial that the isotopic purity is high and well-characterized to avoid any potential interference with the analysis of the non-deuterated analyte.
Conclusion
The determination of isotopic purity is a critical aspect of quality control for deuterated compounds such as this compound. Through the rigorous application of advanced analytical techniques like HRMS and NMR spectroscopy, researchers can ensure the quality and reliability of their standards, leading to more accurate and reproducible experimental results. The methodologies and representative data presented in this guide serve as a valuable resource for scientists and professionals working with isotopically labeled compounds.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
An In-depth Technical Guide to Deuterated 2-Ethylphenol
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of deuterated 2-Ethylphenol, focusing on its structural formula, synthesis, physicochemical properties, and applications. Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, is a critical tool in pharmaceutical research for studying reaction mechanisms, enhancing metabolic stability, and serving as an internal standard in quantitative analysis.
Structural Formula and Isotopologues of 2-Ethylphenol
2-Ethylphenol is an organic compound consisting of a benzene ring substituted with a hydroxyl (-OH) group and an adjacent (ortho) ethyl (-CH2CH3) group.[1] Its molecular formula is C8H10O.[2][3] Deuteration can occur at any of the ten hydrogen positions, leading to numerous isotopologues. The most common sites for deuteration are the labile hydroxyl proton, the aromatic ring, and the ethyl group.
-
Hydroxyl Deuteration (-OD): The phenolic proton is highly acidic and readily exchanges with deuterium from sources like deuterium oxide (D₂O) almost instantaneously.[4]
-
Aromatic Ring Deuteration (-d4): The four hydrogens on the benzene ring can be replaced. The ortho and para positions relative to the hydroxyl group are activated towards electrophilic substitution, making them primary sites for acid-catalyzed deuteration.[5]
-
Ethyl Group Deuteration (-d5): The five hydrogens on the ethyl side chain can be replaced.
-
Perdeuteration (-d10): All ten hydrogen atoms are replaced by deuterium. The fully deuterated version is systematically named 1,2,3,4-tetradeuterio-5-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene.
Below are the structural formulas for non-deuterated 2-Ethylphenol and its perdeuterated isotopologue, 2-Ethylphenol-d10.
Figure 1: Structural Formulas
| Compound | Structural Formula |
| 2-Ethylphenol | |
| This compound | |
| Source: PubChem CID 6997, 12099849 |
Physicochemical and Spectroscopic Data
Deuteration subtly alters the physical properties of a molecule by increasing its molecular weight. These changes are critical for mass spectrometry-based applications.
| Property | 2-Ethylphenol | This compound |
| Molecular Formula | C₈H₁₀O | C₈D₁₀O |
| Molecular Weight | 122.16 g/mol | 132.23 g/mol |
| Appearance | Colorless to pale yellow liquid | No data available, expected to be similar |
| Boiling Point | 195-197 °C | No data available |
| Melting Point | -18 °C | No data available |
| Density | 1.037 g/mL at 25 °C | No data available |
Synthesis and Experimental Protocols
The synthesis of deuterated phenols typically involves direct hydrogen-deuterium (H-D) exchange on the phenol molecule. Acid-catalyzed exchange is a common and effective method for deuterating the aromatic ring.
3.1 General Experimental Protocol: Acid-Catalyzed Aromatic Deuteration
This protocol is a generalized method for the deuteration of phenols using a solid-supported acid catalyst, such as Amberlyst-15, which facilitates an efficient H-D exchange on the aromatic ring.
Materials:
-
2-Ethylphenol (1 equivalent)
-
Deuterium Oxide (D₂O, 99.8 atom % D), significant excess (e.g., 10-20 equivalents)
-
Amberlyst-15 resin (dried under high vacuum over sulfuric acid for 24 hours)
-
Anhydrous organic solvent (e.g., diethyl ether or dichloromethane) for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Catalyst Preparation: Dry the Amberlyst-15 resin under high vacuum for 24 hours prior to use.
-
Reaction Setup: In a sealable, pressure-resistant reaction vessel, dissolve 2-Ethylphenol (e.g., 2 mmol) in deuterium oxide (e.g., 12 mL).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), add the dried Amberlyst-15 resin (approximately 100 mg of resin per 100 mg of phenol).
-
Reaction Conditions: Tightly seal the vessel and heat the mixture in an oil bath at 110°C for 24 hours, ensuring protection from light.
-
Work-up: After cooling the reaction mixture to room temperature, remove the Amberlyst-15 resin by filtration. Wash the resin with a small amount of an appropriate solvent to recover any adsorbed product.
-
Isolation: Extract the deuterated 2-Ethylphenol from the D₂O filtrate using an anhydrous organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: If necessary, the crude product can be further purified by column chromatography or distillation.
-
Analysis: Characterize the final product using ¹H NMR, ²H NMR, and Mass Spectrometry to confirm the degree and location of deuterium incorporation. The disappearance of signals in the ¹H NMR spectrum or the appearance of signals in the ²H NMR spectrum confirms deuteration.
Diagram 1: General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of deuterated phenolic compounds.
Applications in Research and Drug Development
Deuterated compounds are invaluable in pharmaceutical R&D for several reasons:
-
Internal Standards: Due to their mass difference, deuterated analogs like this compound are ideal internal standards for quantitative bioanalysis using mass spectrometry (LC-MS/MS). They co-elute with the non-deuterated analyte but are distinguishable by their higher mass, allowing for precise quantification.
-
Metabolic Studies: Replacing hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of metabolism, a phenomenon known as the Kinetic Isotope Effect (KIE). This allows researchers to track the metabolic fate of a drug, identify metabolites, and understand breakdown mechanisms.
-
Improving Drug Properties: By strategically deuterating a drug molecule, its metabolic profile can be improved, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile. This strategy has been successfully employed in FDA-approved drugs like deutetrabenazine.
Diagram 2: Role in Quantitative Bioanalysis
Caption: Workflow for using deuterated standards in bioanalytical quantification.
References
Technical Guide: 2-Ethylphenol-d10 for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 2-Ethylphenol-d10, focusing on its application as an internal standard in quantitative analytical methodologies. The document covers its core physical properties, details a standard experimental protocol for its use, and illustrates relevant workflows and metabolic pathways.
Core Compound Data
Quantitative analysis using mass spectrometry relies on the precise mass difference between the analyte and its isotopically labeled internal standard. The following table summarizes the key molecular weight information for 2-Ethylphenol and its deuterated analog, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Ethylphenol | C₈H₁₀O | 122.16[1][2] |
| This compound | C₈D₁₀O | 132.23[3] |
Principle of Deuterated Internal Standards
In quantitative mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS), deuterated compounds are considered the gold standard for internal standards. This compound serves as an ideal internal standard for the quantification of 2-Ethylphenol for the following reasons:
-
Co-elution: Due to its near-identical physicochemical properties to the unlabeled 2-Ethylphenol, it co-elutes during chromatographic separation. This ensures that both compounds experience the same analytical conditions (e.g., injection variability, matrix effects)[1][2].
-
Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.
-
Improved Accuracy and Precision: The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results.
Experimental Protocol: Quantification of 2-Ethylphenol in Water Samples by GC/MS
This section details a representative experimental protocol for the analysis of 2-Ethylphenol in water samples using this compound as an internal standard. This method is adapted from established methodologies for phenol analysis in environmental samples.
3.1. Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection: Collect a 1-liter water sample in a clean glass container. To prevent microbial degradation, acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.
-
Internal Standard Spiking: Add a known concentration of this compound solution in a water-miscible solvent (e.g., methanol) to the water sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge. The 2-Ethylphenol and this compound will be adsorbed onto the solid phase.
-
Elution: Elute the trapped analytes from the SPE cartridge with methylene chloride.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3.2. GC/MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (GC/MS).
-
GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for phenol analysis.
-
Injection: Inject 1 µL of the final extract in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: Increase at 8°C/min to 300°C.
-
Final hold: 10 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both 2-Ethylphenol and this compound.
-
3.3. Data Analysis
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of 2-Ethylphenol and a constant concentration of this compound.
-
Plot the ratio of the peak area of 2-Ethylphenol to the peak area of this compound against the concentration of 2-Ethylphenol.
-
Quantify the amount of 2-Ethylphenol in the sample by comparing the peak area ratio from the sample to the calibration curve.
Visualizations
The following diagrams illustrate a typical analytical workflow and a simplified metabolic pathway for 2-ethylphenol.
References
Commercial Availability and Technical Guide for 2-Ethylphenol-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2-Ethylphenol-d10, a deuterated analog of 2-ethylphenol, which is valuable as an internal standard in analytical chemistry. This document outlines its chemical properties, lists known commercial suppliers, and details a comprehensive experimental protocol for its application in the quantitative analysis of phenols in environmental samples, particularly water, using gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound (CAS No. 721429-63-6) is a stable, isotopically labeled form of 2-ethylphenol where ten hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This key difference allows for its use as an ideal internal standard in isotope dilution mass spectrometry techniques. By adding a known amount of this compound to a sample, researchers can achieve more accurate and precise quantification of the native 2-ethylphenol and other related phenolic compounds, as it compensates for variations in sample preparation, extraction efficiency, and instrument response.
Commercial Availability
This compound is commercially available from several specialized chemical suppliers. The product is typically sold in small quantities suitable for research and analytical purposes. Below is a summary of the offerings from prominent vendors.
| Supplier | Product Number(s) | Available Quantities | Isotopic Purity (atom % D) | Chemical Purity |
| CDN Isotopes | D-7181 | 0.05 g, 0.1 g | 99 | Inquire |
| LGC Standards | TRC-E925966-1MG, TRC-E925966-10MG | 1 mg, 10 mg | Inquire | Inquire |
| --- | CDN-D-7181-0.05G, CDN-D-7181-0.1G | 0.05 g, 0.1 g | 99 | min 98% |
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 721429-63-6[1] |
| Molecular Formula | C₈D₁₀O |
| Molecular Weight | 132.23 g/mol [1] |
| Synonyms | o-Ethylphenol-d10, 2-Ethyl-1-hydroxybenzene-d10 |
| Isotopic Enrichment | ≥99 atom % D[1] |
| Storage Conditions | Store at room temperature[1] |
| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years.[1] |
Experimental Protocol: Quantification of Phenols in Water Samples by GC-MS using this compound as an Internal Standard
This protocol outlines a general method for the determination of 2-ethylphenol and other phenolic compounds in water samples. The procedure is based on established analytical methodologies, such as those developed by the U.S. Environmental Protection Agency (EPA), and has been adapted to specifically incorporate this compound as an internal standard.
Reagents and Materials
-
Solvents: Methanol (HPLC grade), Dichloromethane (DCM, pesticide residue grade), Acetone (HPLC grade)
-
Reagents: Hydrochloric acid (HCl), Sodium chloride (NaCl)
-
Standards: 2-Ethylphenol (analytical standard), this compound (internal standard)
-
Solid-Phase Extraction (SPE) Cartridges: 500 mg polystyrene-divinylbenzene (PS-DVB) based sorbent
-
Glassware: 1 L amber glass bottles, volumetric flasks, pipettes, autosampler vials with inserts
Standard Solution Preparation
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the stock solution accordingly with methanol.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of 2-ethylphenol and other target phenols. Spike each calibration standard with the internal standard spiking solution to a final concentration of 1 µg/L.
Sample Preparation and Extraction
-
Sample Collection: Collect 1 L water samples in amber glass bottles.
-
Preservation: Acidify the samples to a pH < 2 with concentrated HCl.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to each 1 L water sample to achieve a final concentration of 1 µg/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of deionized water (pH < 2) through the cartridge.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Drying: After the sample has passed through, dry the cartridge under a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the trapped analytes from the cartridge with 10 mL of DCM.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
2-Ethylphenol: m/z 122, 107, 91
-
This compound: m/z 132, 112, 96
-
-
Data Analysis and Quantification
Construct a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards. Determine the concentration of the target analytes in the samples by using the generated calibration curve.
Workflow and Pathway Visualizations
To further clarify the experimental process and the logical relationships involved, the following diagrams have been generated using the DOT language.
References
A Technical Guide to the Storage and Handling of 2-Ethylphenol-d10
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds like 2-Ethylphenol-d10 is instrumental in a variety of applications, from metabolic studies to quantitative analysis. The deuterium labeling in this compound offers a powerful tool due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to increased metabolic stability.[1][2] However, to ensure the integrity and reliability of experimental results, it is paramount that these compounds are stored and handled under specific conditions to prevent chemical degradation and isotopic dilution.
This guide provides an in-depth overview of the optimal storage conditions, handling procedures, and stability considerations for this compound.
Core Storage and Handling Principles
The primary challenges in maintaining the integrity of deuterated compounds such as this compound are their potential susceptibility to temperature fluctuations, moisture, and light.[1] Adherence to proper storage and handling protocols is critical to mitigate these risks.
Temperature: The stability of this compound is temperature-dependent. To minimize degradation, storage at controlled, and often reduced, temperatures is recommended. While some suppliers may ship and store the product at room temperature, for long-term storage, colder conditions are advisable.[3] General guidelines for deuterated compounds suggest refrigeration (2-8 °C) for short-term storage and freezing (-20 °C or even -80 °C) for long-term storage to prevent degradation.[1] A safety data sheet for the non-deuterated form, 2-ethylphenol, specifically recommends a storage temperature of 2-8 °C. It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and lead to isotopic exchange.
Atmosphere: Deuterated compounds can be hygroscopic, readily absorbing moisture from the air. This is a critical concern as it can lead to hydrogen-deuterium (H-D) exchange, particularly at labile sites, thereby compromising the isotopic purity of the compound. Therefore, it is imperative to handle and store this compound under a dry, inert atmosphere such as nitrogen or argon.
Container: To prevent contamination and exposure to the atmosphere, this compound should be stored in a tightly sealed container. For smaller quantities or when the compound is used intermittently, single-use ampoules are ideal to minimize the risk of introducing contaminants upon repeated opening and closing.
Light Sensitivity: Exposure to light, particularly UV light, can catalyze the degradation of some deuterated compounds. One safety data sheet for a related compound indicates that it is "Light sensitive". To mitigate this risk, it is best practice to store this compound in amber vials or to wrap the container in a light-blocking material like aluminum foil.
Quantitative Storage Data Summary
| Parameter | Recommended Condition | Rationale | Source(s) |
| Short-Term Storage Temperature | 2 - 8 °C (Refrigerated) | Minimizes chemical degradation. | |
| Long-Term Storage Temperature | -20 °C or -80 °C (Frozen) | Ensures long-term stability and prevents degradation. | |
| Shipping/Initial Storage | Room Temperature | As indicated by some suppliers. | |
| Atmosphere | Dry, Inert Gas (Nitrogen or Argon) | Prevents moisture absorption and H-D isotopic exchange. | |
| Container | Tightly Sealed, Amber Vials or Light-Protected | Protects from atmospheric moisture and light-induced degradation. |
Experimental Protocols for Stability Assessment
To ensure the quality and stability of this compound, a robust testing program is essential. This includes assessing its hygroscopicity and conducting forced degradation studies to understand its intrinsic stability.
Hygroscopicity Testing
-
Objective: To determine the compound's tendency to absorb atmospheric moisture.
-
Methodology:
-
Pre-weigh a clean, dry container.
-
Accurately weigh a sample of this compound (typically 5-10 mg) into the container.
-
Expose the open container to a controlled humidity environment for a defined period.
-
At specified time intervals, re-weigh the container and sample.
-
Calculate the percentage of weight gain to determine the rate and extent of moisture absorption.
-
Forced Degradation Studies
-
Objective: To identify potential degradation products and pathways under stress conditions, which is crucial for developing stability-indicating analytical methods.
-
Methodology:
-
Acid and Base Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent.
-
In separate experiments, treat the solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).
-
Heat the solutions (e.g., at 60 °C) for a specified duration (e.g., 24 hours).
-
Neutralize the solutions and analyze for any degradation products using a stability-indicating method such as HPLC-UV or LC-MS/MS.
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
-
Analyze the sample at various time points to assess the extent of degradation.
-
-
Visualization of Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound.
Caption: Workflow for optimal storage and handling of this compound.
References
Methodological & Application
Application Notes and Protocols: The Use of 2-Ethylphenol-d10 in Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Ethylphenol-d10 as an internal standard for the accurate quantification of 2-ethylphenol in environmental matrices. The protocols detailed below leverage the principle of isotope dilution mass spectrometry (IDMS) to ensure high-quality data for environmental monitoring and research.
Introduction to Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern analytical chemistry for achieving the highest accuracy and precision. In IDMS, a known quantity of the isotopically labeled analog of the target analyte is added to the sample at the beginning of the analytical process. This "internal standard" experiences the same sample preparation and analysis conditions as the native analyte. By measuring the ratio of the native analyte to the isotopically labeled internal standard, it is possible to correct for analyte losses during extraction and cleanup, as well as for variations in instrument response. This technique is particularly crucial for complex environmental samples where matrix effects can significantly impact analytical results.
Application: Analysis of 2-Ethylphenol in Water Samples
This protocol is adapted from established methodologies, such as U.S. EPA Method 528, for the analysis of phenols in drinking water.
Experimental Protocol: Water Analysis
1. Sample Preparation and Extraction:
-
Sample Collection: Collect 1-liter water samples in amber glass bottles.
-
Preservation: If residual chlorine is present, dechlorinate the sample by adding ~80 mg of sodium thiosulfate per liter. Acidify the sample to a pH of less than 2 with hydrochloric acid.
-
Spiking: Add a known amount of this compound solution (e.g., to achieve a final concentration of 2 µg/L) to the water sample.
-
Solid-Phase Extraction (SPE):
-
Use a divinylbenzene copolymer SPE cartridge (e.g., 500 mg).
-
Conditioning: Wash the cartridge with 3 x 5 mL of dichloromethane (DCM), followed by 3 x 5 mL of methanol, and finally 3 x 10 mL of reagent water adjusted to pH < 2.
-
Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: After loading, dry the cartridge by purging with nitrogen or air for 10-20 minutes.
-
Elution: Elute the trapped analytes with 2 x 5 mL of DCM into a collection vial.
-
2. Sample Concentration and Analysis:
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL, splitless |
| Injector Temperature | 250°C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 40°C for 2 min, ramp to 180°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantitation Ion (2-Ethylphenol) | m/z 107 |
| Confirmation Ion (2-Ethylphenol) | m/z 122 |
| Quantitation Ion (this compound) | m/z 117 |
Quantitative Data for Water Analysis
The following table summarizes representative quantitative data for the analysis of 2-ethylphenol in water using this compound as an internal standard. This data is based on typical performance characteristics of the described method.
| Parameter | Value |
| Method Detection Limit (MDL) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Application: Analysis of 2-Ethylphenol in Soil and Sediment Samples
This protocol outlines a general procedure for the extraction and analysis of 2-ethylphenol from solid matrices.
Experimental Protocol: Soil/Sediment Analysis
1. Sample Preparation and Extraction:
-
Sample Collection: Collect soil or sediment samples in glass jars.
-
Homogenization: Homogenize the sample prior to extraction. The moisture content can be determined on a separate aliquot.
-
Spiking: Weigh approximately 10 g of the homogenized sample into a beaker and spike with a known amount of this compound solution.
-
Extraction (Ultrasonic Extraction):
-
Add 30 mL of a 1:1 mixture of acetone and dichloromethane to the spiked sample.
-
Extract in an ultrasonic bath for 15 minutes.
-
Decant the solvent into a collection flask.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the extracts.
-
-
Alternative Extraction (Pressurized Liquid Extraction - PLE):
-
Mix the spiked sample with a drying agent like diatomaceous earth and pack it into the extraction cell.
-
Extract with a suitable solvent (e.g., acetone/dichloromethane) at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
2. Sample Cleanup and Analysis:
-
Drying and Concentration: Dry the combined extract by passing it through anhydrous sodium sulfate. Concentrate the extract to 1 mL using a gentle stream of nitrogen.
-
Cleanup (if necessary): If the extract is complex, a cleanup step using Solid-Phase Extraction (SPE) with a silica or florisil cartridge may be required.
-
GC-MS Analysis: Analyze the final extract using the GC-MS parameters outlined in the water analysis section.
Quantitative Data for Soil/Sediment Analysis
The following table presents typical quantitative data for the analysis of 2-ethylphenol in soil, assuming the use of this compound as an internal standard.
| Parameter | Value |
| Method Detection Limit (MDL) | 1 µg/kg |
| Limit of Quantification (LOQ) | 3 µg/kg |
| Recovery | 70 - 120% |
| Precision (%RSD) | < 20% |
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for water and soil analysis.
Caption: Experimental workflow for the analysis of 2-ethylphenol in water samples.
Caption: Experimental workflow for the analysis of 2-ethylphenol in soil samples.
Application Note: Quantification of Volatile Organic Compounds Using 2-Ethylphenol-d10 as an Internal Standard by GC-MS
Introduction
Volatile organic compounds (VOCs) are a broad class of chemicals that are emitted from various natural and anthropogenic sources, including industrial processes and consumer products.[1] Due to their potential adverse effects on human health and the environment, regulatory bodies worldwide mandate their monitoring in matrices such as water, soil, and air.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for both the qualitative and quantitative analysis of VOCs due to its high sensitivity and selectivity.[4][5]
A significant challenge in quantitative analysis is the potential for analyte loss during sample preparation and variability in instrument response. The isotope dilution method, which employs a stable isotope-labeled internal standard (IS), is a gold standard technique to correct for these variations. This application note details a robust protocol for the quantification of 2-ethylphenol and other related volatile organic compounds in water samples using 2-Ethylphenol-d10 as an internal standard, followed by analysis with GC-MS. The deuterated standard, this compound, is an ideal internal standard as it behaves nearly identically to its native counterpart during extraction and chromatographic analysis but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
Principle of Isotope Dilution with an Internal Standard
The core principle of this method is the addition of a known quantity of the internal standard (this compound) to every sample, calibrator, and blank at the beginning of the sample preparation process. The internal standard experiences the same procedural losses as the target analyte. By measuring the ratio of the analyte's response to the internal standard's response, accurate quantification is achieved, irrespective of variations in sample volume, extraction efficiency, or injection volume.
Caption: Principle of the internal standard method for quantification.
Experimental Protocol
This protocol provides a method for the analysis of 2-ethylphenol in water samples. It can be adapted for other phenolic VOCs and different matrices with appropriate validation.
Materials and Reagents
-
Standards: 2-Ethylphenol (≥99% purity), this compound (≥98% purity, ≥99% isotopic enrichment)
-
Solvents: Dichloromethane (DCM, GC grade), Methanol (MeOH, HPLC grade)
-
Reagents: Sodium sulfate (anhydrous, analytical grade), Hydrochloric acid (HCl, certified), Reagent-grade water
-
Glassware: 40 mL VOA vials with PTFE-lined septa, 100 mL separatory funnels, 2 mL GC autosampler vials with inserts.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh ~10 mg of 2-Ethylphenol and dissolve in 10 mL of methanol.
-
Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol.
-
-
Working Calibration Standard Solutions (0.5 - 50 µg/mL):
-
Perform serial dilutions of the 2-Ethylphenol primary stock solution with methanol to prepare a series of at least five calibration standards.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
Sample Preparation (Liquid-Liquid Extraction)
The following workflow outlines the sample preparation procedure from collection to final extract ready for GC-MS analysis.
Caption: Experimental workflow for sample preparation.
GC-MS Instrumentation and Conditions
Analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Splitless mode, 270°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 50°C, hold 2 min; ramp 10°C/min to 280°C, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Acquisition and Quantification
For accurate quantification, specific ions for the analyte and the internal standard are monitored.
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2-Ethylphenol | ~10.5 | 107 | 122, 91 |
| This compound | ~10.45 | 116 | 132, 98 |
Note: Retention times and m/z fragments should be confirmed by injecting individual standards.
A calibration curve is constructed by plotting the response ratio (Peak Area of 2-Ethylphenol / Peak Area of this compound) against the concentration of the calibration standards. The concentration of 2-Ethylphenol in the samples is then calculated using the linear regression equation from the calibration curve.
Expected Performance Characteristics
The following table summarizes typical performance data for the analysis of phenols using an isotope dilution GC-MS method. Actual results may vary based on laboratory conditions, instrumentation, and sample matrix.
| Parameter | Expected Value | Comments |
| Linearity (R²) | > 0.995 | Over a concentration range of 0.5 - 50 µg/L |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/L | Calculated as 3 x Standard Deviation of low-level replicates |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/L | Calculated as 10 x Standard Deviation of low-level replicates |
| Precision (%RSD) | < 15% | Intra- and inter-day precision for replicate samples |
| Accuracy (% Recovery) | 85 - 115% | Determined by spiking matrix samples with known concentrations |
Data are representative and based on similar phenolic compound analyses.
Conclusion
The use of this compound as an internal standard provides a highly accurate, precise, and robust method for the quantification of 2-ethylphenol and related volatile organic compounds in complex matrices. The isotope dilution GC-MS technique effectively compensates for variations during sample preparation and analysis, ensuring high-quality, reliable data essential for environmental monitoring, clinical research, and drug development. The detailed protocol herein serves as a comprehensive guide for researchers to implement this methodology in their laboratories.
References
- 1. academic.oup.com [academic.oup.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-Ethylphenol in Food and Beverages using 2-Ethylphenol-d10
Introduction
2-Ethylphenol is a volatile phenolic compound that can be present in various food and beverage products. It can arise from microbial activity, such as by Brettanomyces yeast in wine, or as a result of processing and storage conditions. In certain concentrations, it can contribute to the sensory profile, but at higher levels, it is often associated with undesirable "off-flavors." The accurate quantification of 2-ethylphenol is therefore crucial for quality control in the food and beverage industry.
Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly accurate and precise method for the quantification of trace-level analytes in complex matrices. This technique utilizes a stable isotope-labeled internal standard, such as 2-Ethylphenol-d10, which is chemically identical to the analyte of interest but has a different mass. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical workflow, it is possible to compensate for analyte losses during sample preparation and variations in instrument response, leading to highly reliable results.
This document provides a detailed overview of the application of this compound in the analysis of 2-ethylphenol in food and beverage matrices, including a representative experimental protocol and expected performance data.
Principle of Stable Isotope Dilution Analysis (SIDA)
The core principle of SIDA lies in the addition of a known quantity of an isotopically labeled version of the analyte (e.g., this compound) to the sample. This "internal standard" behaves identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. Because the native analyte and the internal standard are nearly chemically identical, any loss or variation that affects the analyte will also affect the internal standard to the same extent. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference. Quantification is then performed by measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the native analyte in the original sample, providing a highly accurate measurement that is independent of sample recovery.
Quantitative Data
The following table summarizes the expected performance characteristics of a GC-MS method for the analysis of 2-ethylphenol using this compound as an internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 0.1 - 5 µg/L | The LOD is dependent on the sample matrix and the sensitivity of the mass spectrometer. |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/L | The LOQ is typically 3-5 times the LOD and represents the lowest concentration that can be reliably quantified. |
| **Linearity (R²) ** | > 0.99 | A high coefficient of determination indicates a strong linear relationship between the concentration and the instrument response over a defined range. |
| Recovery | 80 - 120% | Recovery is a measure of the efficiency of the extraction process. SIDA helps to correct for incomplete recovery. |
| Precision (RSD) | < 15% | The relative standard deviation (RSD) is a measure of the repeatability of the analysis. |
Experimental Protocols
The following is a representative protocol for the determination of 2-ethylphenol in wine using this compound as an internal standard, followed by GC-MS analysis. This protocol is a general guideline and should be optimized and validated for the specific food or beverage matrix being analyzed.
1. Materials and Reagents
-
2-Ethylphenol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
Solid-Phase Microextraction (SPME) fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
2. Standard Preparation
-
Stock Solutions (1000 mg/L): Prepare individual stock solutions of 2-ethylphenol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the 2-ethylphenol stock solution in a model wine solution (e.g., 12% ethanol in water) to achieve a concentration range of 1 to 500 µg/L.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 10 mg/L.
3. Sample Preparation
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add 2 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with 10 µL of the 10 mg/L this compound internal standard solution.
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the sample for 30 seconds to ensure homogeneity.
4. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a headspace SPME autosampler.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
SPME Conditions:
-
Incubation Temperature: 60°C
-
Incubation Time: 15 minutes
-
Extraction Time: 30 minutes
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/minute to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Ethylphenol: m/z 122 (quantifier), 107, 91 (qualifiers)
-
This compound: m/z 132 (quantifier), 112, 96 (qualifiers)
-
-
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of 2-ethylphenol to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of 2-ethylphenol in the samples by interpolating the peak area ratio from the calibration curve.
Visualizations
Caption: General workflow for Stable Isotope Dilution Analysis of 2-Ethylphenol.
Application Notes and Protocols for 2-Ethylphenol-d10 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Ethylphenol-d10 in pharmacokinetic (PK) studies. The inclusion of a deuterated analog of a test compound is a critical strategy in modern drug development, offering significant advantages in bioanalysis and the interpretation of metabolic profiles. This compound serves as an exemplary stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 2-ethylphenol in biological matrices. Furthermore, it can be employed as a test article itself to investigate the kinetic isotope effect (KIE) on the drug's metabolic fate.
Introduction to Deuterated Compounds in Pharmacokinetics
Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in pharmaceutical research.[1][2] This isotopic substitution results in a molecule that is chemically identical to the parent compound but possesses a slightly higher mass. This mass difference is readily distinguishable by mass spectrometry, forming the basis of its utility.[3]
The primary applications of deuterated compounds like this compound in pharmacokinetic studies include:
-
Gold Standard Internal Standard: Due to their similar physicochemical properties, deuterated internal standards co-elute with the analyte during chromatographic separation. This allows for the precise correction of variability introduced during sample preparation and analysis, such as extraction losses and matrix effects (ion suppression or enhancement), leading to highly accurate and precise quantification.[3][4]
-
Metabolic Stability Assessment: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic cleavage by enzymes, particularly the cytochrome P450 (CYP450) family. By comparing the pharmacokinetic profiles of the deuterated and non-deuterated compounds, researchers can assess the impact of metabolism on the drug's half-life and overall exposure.
-
Metabolite Identification: Utilizing a mixture of labeled and unlabeled parent compounds can aid in the identification of metabolites in complex biological matrices.
Hypothetical Pharmacokinetic Data Presentation
To illustrate the potential impact of deuteration on the pharmacokinetics of 2-ethylphenol, the following tables present hypothetical but realistic data from a simulated preclinical study in rats. This data exemplifies the typical outcomes observed when a metabolic site on a molecule is deuterated.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of 2-Ethylphenol and this compound in Rats
| Parameter | 2-Ethylphenol (10 mg/kg) | This compound (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 1150 ± 150 |
| Tmax (h) | 0.5 ± 0.1 | 0.75 ± 0.2 |
| AUC0-t (ng·h/mL) | 3200 ± 450 | 5500 ± 600 |
| t1/2 (h) | 2.5 ± 0.5 | 4.0 ± 0.7 |
| CL/F (L/h/kg) | 3.1 ± 0.4 | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t1/2: Elimination half-life; CL/F: Apparent oral clearance.
Table 2: In Vitro Metabolic Stability in Rat Liver Microsomes
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t1/2) (min) |
| 2-Ethylphenol | 150 ± 25 | 4.6 ± 0.8 |
| This compound | 70 ± 15 | 9.9 ± 2.1 |
Data are presented as mean ± standard deviation of triplicate experiments.
Experimental Protocols
The following are detailed protocols for a typical in vivo pharmacokinetic study and the subsequent bioanalytical sample analysis using this compound as an internal standard.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Male Sprague-Dawley rats (200-250 g) are used for the study.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
Animals are fasted overnight before dosing.
2. Dosing:
-
Prepare a formulation of 2-ethylphenol in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administer a single oral dose of 10 mg/kg via oral gavage.
3. Blood Sample Collection:
-
Collect blood samples (approximately 200 µL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately centrifuge the blood samples at 4°C and 2000 x g for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Protocol 2: Bioanalytical Method for Quantification of 2-Ethylphenol in Plasma using LC-MS/MS
1. Materials and Reagents:
-
2-Ethylphenol reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Rat plasma (blank)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of 2-ethylphenol and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of 2-ethylphenol by serial dilution of the stock solution with 50:50 methanol:water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.
-
Spike blank rat plasma with the working standard solutions to prepare calibration standards and QC samples at various concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or study sample) in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (this compound at 100 ng/mL).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
MRM Transitions:
-
2-Ethylphenol: To be determined by infusion of the standard.
-
This compound: To be determined by infusion of the standard.
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of 2-ethylphenol in the study samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for an in vivo pharmacokinetic study and subsequent bioanalysis.
Plausible Metabolic Pathway of 2-Ethylphenol
Caption: Plausible metabolic pathways for 2-Ethylphenol.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Ethylphenol-d10: An Internal Standard for the Quantification of Volatile Phenols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Ethylphenol-d10 as an internal standard in the quantitative analysis of 2-Ethylphenol and other volatile phenolic compounds. The use of a deuterated internal standard is a robust method to correct for analyte loss during sample preparation and instrumental analysis, ensuring high accuracy and precision.
Principle of Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample prior to any processing steps.[1] Because the deuterated standard is chemically identical to the native analyte, it will behave similarly during extraction, derivatization, and chromatographic analysis.[1] The mass spectrometer can differentiate between the native analyte and the heavier isotopically labeled standard, allowing for accurate quantification based on the ratio of their signals, even if there is incomplete recovery of the analyte from the sample matrix.[2]
Applications
This compound is a suitable internal standard for the analysis of 2-Ethylphenol and other volatile phenols in a variety of matrices, including:
-
Environmental Samples: Monitoring of pollutants in water and soil.
-
Biological Samples: Biomonitoring of exposure to industrial solvents through the analysis of urine and blood.[3]
-
Food and Beverages: Quantification of volatile phenols that contribute to the aroma and off-flavors in alcoholic beverages and other food products.[4]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of volatile phenols using methods that employ deuterated internal standards. While specific data for this compound is limited, these values provide an indication of the expected performance.
| Parameter | Water Matrix (SPE-GC-MS) | Biological Matrix (LLE-GC-MS) | Food & Beverage (Direct Injection-GC-MS/MS) |
| Recovery (%) | 85 - 115% | 84 - 104% | 87 - 115% |
| Limit of Detection (LOD) | 0.026 µg/L | 10 - 20 µg/L | 0.10 - 0.66 µg/L |
| Limit of Quantification (LOQ) | ~0.1 µg/L | - | 0.10 - 0.66 µg/L |
| Linearity (R²) | >0.995 | >0.99 | 0.9994 - 0.9999 |
| Precision (%RSD) | <10% | 3.0 - 7.2% | < 4% |
Experimental Protocols
The following are representative protocols for the analysis of 2-Ethylphenol in various matrices using this compound as an internal standard.
Protocol 1: Analysis of 2-Ethylphenol in Water Samples
This protocol is adapted from EPA Method 528 for the analysis of phenols in drinking water by Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Extraction
-
Sample Collection: Collect a 1-liter water sample in a clean glass bottle.
-
Dechlorination: If the sample contains residual chlorine, add 80 mg of sodium thiosulfate per liter.
-
Acidification: Acidify the sample to a pH < 2 with concentrated hydrochloric acid (HCl).
-
Internal Standard Spiking: Spike the sample with a known amount of this compound solution in methanol to achieve a final concentration relevant to the expected analyte concentration (e.g., 1 µg/L).
-
Solid Phase Extraction (SPE):
-
Condition a 500 mg polystyrene-divinylbenzene SPE cartridge by passing 10 mL of methylene chloride, followed by 10 mL of methanol, and finally 10 mL of reagent water through the cartridge.
-
Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
After extraction, dry the cartridge by drawing air or nitrogen through it for 10 minutes.
-
-
Elution: Elute the trapped analytes from the cartridge with 5-10 mL of methylene chloride.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization (Optional but Recommended)
-
To improve the chromatographic performance of phenols, derivatization is often employed.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the 1 mL extract.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
3. GC-MS Analysis
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless injection at 250°C.
-
Oven Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 2-Ethylphenol and this compound.
Protocol 2: Analysis of 2-Ethylphenol in Biological Samples (Urine)
This protocol is adapted from a method for the quantification of urinary phenols.
1. Sample Preparation and Extraction
-
Sample Collection: Collect a urine sample in a sterile container.
-
Enzymatic Hydrolysis: To 1 mL of urine, add a solution of β-glucuronidase/arylsulfatase to hydrolyze conjugated phenols. Incubate overnight at 37°C.
-
Internal Standard Spiking: Add a known amount of this compound solution to the hydrolyzed sample.
-
Acidification: Adjust the pH of the sample to be acidic.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of a suitable organic solvent (e.g., toluene or a mixture of hexane and ethyl acetate) to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction twice more.
-
-
Concentration: Combine the organic extracts and concentrate to a final volume of 100 µL under a gentle stream of nitrogen.
2. Derivatization
-
Add 50 µL of BSTFA with 1% TMCS to the concentrated extract.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before analysis.
3. GC-MS Analysis
-
Follow the GC-MS conditions outlined in Protocol 1.
Protocol 3: Analysis of 2-Ethylphenol in Alcoholic Beverages
This protocol is based on a direct injection method for volatile phenols in Baijiu.
1. Sample Preparation
-
Internal Standard Spiking: Prepare a composite mixture of the alcoholic beverage sample containing a known concentration of this compound (e.g., 40 µg/L).
-
No extraction or derivatization is required for this direct injection method.
2. GC-MS/MS Analysis
-
Instrumentation: A GC system coupled with a tandem mass spectrometer (MS/MS) is recommended for enhanced selectivity in complex matrices.
-
Injection: Use a large volume injection (LVI) technique if available to improve sensitivity.
-
GC Column: Use a suitable capillary column for the separation of volatile phenols.
-
Oven Program: Optimize the temperature program to achieve good separation of the target analytes.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Define precursor-to-product ion transitions for both 2-Ethylphenol and this compound.
Experimental Workflow Diagram
Caption: General workflow for sample preparation and analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: The Role of 2-Ethylphenol-d10 in Targeted Metabolomics
Introduction
2-Ethylphenol is a phenolic organic compound and a known metabolite of ethylbenzene, a prevalent solvent in various industrial applications.[1][2] As a biomarker, the concentration of 2-ethylphenol in biological fluids like urine and blood can indicate occupational or environmental exposure to ethylbenzene.[2][3] In metabolomics research, the accurate and precise quantification of such biomarkers is critical for assessing exposure levels, understanding toxicological impacts, and studying metabolic pathways.
2-Ethylphenol-d10, a stable isotope-labeled (deuterated) analogue of 2-ethylphenol, serves as an ideal internal standard (IS) for quantitative analysis by isotope dilution mass spectrometry (IDMS).[4] This technique is the gold standard for quantification in chromatography-mass spectrometry (GC-MS and LC-MS) methods. By adding a known quantity of this compound to a sample at an early stage, it corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby significantly improving the accuracy and precision of the measurement of its non-labeled counterpart.
Core Applications
-
Biomonitoring of Ethylbenzene Exposure: The primary application is in the precise quantification of 2-ethylphenol in biological samples (e.g., urine, plasma) to assess human exposure to ethylbenzene. Studies have shown that approximately 1.1-1.4% of retained ethylbenzene is metabolized to 2-ethylphenol.
-
Pharmacokinetic and Toxicological Studies: In drug development and toxicology, this compound is used to accurately trace the absorption, distribution, metabolism, and excretion (ADME) of ethylbenzene and related compounds.
-
Environmental Monitoring: This internal standard can be used to quantify 2-ethylphenol in environmental matrices such as water and soil, helping to assess contamination levels.
-
Food and Beverage Analysis: 2-Ethylphenol has been identified in food products like arabica coffee, making it a potential biomarker for consumption. This compound can be used to ensure accurate quantification in complex food matrices.
Visualized Pathways and Workflows
The metabolic fate of ethylbenzene in the body and the analytical workflow for its quantification are critical concepts in this research area.
Caption: Metabolic pathway of ethylbenzene to key urinary biomarkers.
Caption: Workflow for targeted quantification using an internal standard.
Experimental Protocols
Below are detailed protocols for the quantification of 2-ethylphenol in human urine using this compound as an internal standard for both LC-MS/MS and GC-MS platforms.
Protocol 1: Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for analyzing environmental phenols in urine.
1. Materials and Reagents
-
Standards: 2-Ethylphenol, this compound (in methanol).
-
Enzyme: β-glucuronidase from Helix pomatia.
-
Buffers: Ammonium acetate buffer.
-
Solvents: Methanol, Acetonitrile, Water (all LC-MS grade).
-
SPE Cartridges: C18 Solid Phase Extraction cartridges.
-
Other: Centrifuge tubes, nitrogen evaporator, autosampler vials.
2. Sample Preparation
-
Thawing: Thaw frozen urine samples at room temperature.
-
Aliquoting: Vortex and transfer 1.0 mL of urine into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of this compound solution to each sample, calibrator, and quality control (QC) sample to achieve a target concentration.
-
Enzymatic Deconjugation: Add 500 µL of ammonium acetate buffer and 20 µL of β-glucuronidase solution to each tube. This step is crucial as phenols are often excreted as glucuronide or sulfate conjugates.
-
Incubation: Gently vortex and incubate the samples at 37°C for at least 4 hours (or overnight) to hydrolyze the conjugates.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the incubated sample onto the cartridge.
-
Wash the cartridge with 2 mL of 10% methanol in water to remove interferences.
-
Elute the analytes with 2 mL of methanol into a clean tube.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Methanol) and transfer to an autosampler vial.
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 2-Ethylphenol | 121.1 | 93.1 | 20 | Quantifier |
| 2-Ethylphenol | 121.1 | 77.1 | 25 | Qualifier |
| This compound | 131.1 | 98.1 | 20 | IS Quantifier |
| Table 1: Representative LC-MS/MS parameters for analysis. |
Protocol 2: Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general GC-MS metabolomics workflows that require derivatization for non-volatile analytes.
1. Materials and Reagents
-
Standards: 2-Ethylphenol, this compound (in a volatile solvent like ethyl acetate).
-
Extraction Solvents: Ethyl acetate, Methanol.
-
Derivatization Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Pyridine.
-
Other: Centrifuge tubes, nitrogen evaporator, GC vials with inserts.
2. Sample Preparation
-
Extraction:
-
To 1.0 mL of urine, add a precise volume of the this compound internal standard.
-
Add 1 mL of a methanol:ethyl acetate (1:1 v/v) solution.
-
Vortex vigorously for 2 minutes, then centrifuge at >10,000 x g for 10 minutes.
-
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Drying: Evaporate the solvent to complete dryness under a stream of nitrogen.
-
Derivatization: This two-step process makes the phenol more volatile for GC analysis.
-
Methoximation: Add 50 µL of methoxylamine hydrochloride in pyridine, vortex, and incubate at 60°C for 30 minutes.
-
Silylation: Add 80 µL of MSTFA, vortex, and incubate at 60°C for 45 minutes to form trimethylsilyl (TMS) derivatives.
-
-
Final Step: After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.
3. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Chromatographic Separation:
-
Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
| Compound (as TMS derivative) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Ethylphenol-TMS | 179.1 | 194.1 | 164.1 |
| This compound-TMS | 189.1 | 204.1 | 174.1 |
| Table 2: Representative GC-MS parameters for SIM analysis. |
| Oven Temperature Program |
| Initial Temp: 70°C, hold for 2 min |
| Ramp 1: 10°C/min to 200°C |
| Ramp 2: 20°C/min to 300°C, hold for 5 min |
| Table 3: A typical GC oven temperature program for separation. |
Quantitative Data and Method Performance
The following table summarizes representative method validation parameters that can be expected when using this compound as an internal standard. These values are based on typical performance for similar phenolic compounds in biological matrices.
| Parameter | LC-MS/MS | GC-MS | Description |
| Linearity (R²) | >0.995 | >0.995 | The correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 0.1 - 1.0 ng/mL | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/mL | 0.3 - 3.0 ng/mL | The lowest concentration that can be accurately quantified. |
| Recovery (%) | 85 - 110% | 80 - 115% | The efficiency of the extraction process. |
| Precision (RSD %) | <15% | <15% | The relative standard deviation of replicate measurements. |
| Table 4: Representative method validation data. |
References
- 1. Long-term study on workers occupationally exposed to ethylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological monitoring of workers exposed to ethylbenzene and co-exposed to xylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 2-Ethylphenol-d10 in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-Ethylphenol is an organic compound found in various environmental and biological samples. Its deuterated analog, 2-Ethylphenol-d10, serves as an excellent internal standard for quantitative analysis using isotope dilution mass spectrometry.[1] This technique offers high accuracy and precision by correcting for sample matrix effects and variations during sample preparation and analysis.[1] This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The methodology is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this compound in complex biological matrices.
Physicochemical Properties of 2-Ethylphenol and its Deuterated Analog
| Property | 2-Ethylphenol | This compound |
| CAS Number | 90-00-6[2][3][4] | 721429-63-6 |
| Molecular Formula | C8H10O | C8D10O |
| Molecular Weight | 122.17 g/mol | 132.23 g/mol |
| LogP | 2.5 | 2.5 |
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
Supported liquid extraction is a high-throughput sample preparation technique that provides clean extracts with high analyte recovery.
-
Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (as an internal standard if quantifying the non-deuterated form, or as the analyte of interest). Vortex for 10 seconds.
-
Acidification: Add 100 µL of 2% formic acid in water to the sample and vortex. Acidification ensures that the phenolic hydroxyl group is protonated, increasing its hydrophobicity for efficient extraction.
-
Loading: Load the pre-treated sample onto a supported liquid extraction plate or cartridge and allow it to absorb for 5 minutes.
-
Elution: Elute the analyte with 500 µL of methyl tert-butyl ether (MTBE).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography
The chromatographic separation is performed on a reverse-phase C18 column.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound 131.1 113.1 30 20 | 2-Ethylphenol (for reference) | 121.1 | 106.1 | 25 | 15 |
Quantitative Data Summary
The following table summarizes the expected performance of the LC-MS/MS method for the analysis of this compound.
| Parameter | Value |
| Retention Time | ~ 2.8 min |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Recovery | 85 - 105% |
| Precision (%RSD) | < 10% |
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Discussion
The developed method provides a reliable and high-throughput approach for the quantification of this compound in a biological matrix. The use of supported liquid extraction for sample preparation minimizes matrix effects and allows for consistent and high recoveries. The chromatographic conditions are optimized to provide a good peak shape and resolution for this compound. The use of a C18 column is a common and effective choice for the separation of moderately nonpolar compounds like ethylphenols. The addition of formic acid to the mobile phase is crucial for good chromatographic performance and for promoting the deprotonation of the analyte in the negative ion ESI source.
The MS/MS detection in MRM mode offers excellent selectivity and sensitivity, allowing for the accurate quantification of this compound at low concentrations. The precursor and product ions are selected to be specific for the deuterated compound, ensuring that there is no interference from the non-deuterated analog or other matrix components.
Conclusion
This application note describes a detailed protocol for the analysis of this compound using LC-MS/MS. The method is sensitive, specific, and suitable for high-throughput applications in research and drug development settings. The use of supported liquid extraction for sample preparation and tandem mass spectrometry for detection ensures high data quality and reliable quantification.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Analysis with 2-Ethylphenol-d10
Welcome to the technical support center for the use of 2-Ethylphenol-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound as an internal standard for improving peak resolution and achieving accurate quantification in chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in analytical experiments?
This compound is a deuterated stable isotope-labeled internal standard. Its primary use is in isotope dilution mass spectrometry (IDMS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of the corresponding non-deuterated analyte, 2-Ethylphenol. By adding a known amount of this compound to a sample at the beginning of the workflow, it can compensate for the loss of the analyte during sample preparation and analysis, correct for matrix effects, and improve the accuracy and precision of the results.[1][2]
Q2: Why does my this compound internal standard elute at a slightly different retention time than the native 2-Ethylphenol?
This phenomenon is known as the chromatographic isotope effect. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in both gas and liquid chromatography. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to minor differences in physicochemical properties and interactions with the stationary phase. While complete co-elution is ideal to perfectly compensate for matrix effects, a small, consistent shift is normal and can be managed during method validation.
Q3: Can I use this compound to quantify other phenolic compounds?
While it is best practice to use a deuterated standard that is structurally identical to the analyte, in some cases, this compound may be used to quantify other structurally similar phenols if a dedicated deuterated standard is unavailable. However, this approach requires thorough validation to ensure that the recovery, ionization response, and chromatographic behavior are comparable between this compound and the target analytes. For the most accurate results, it is recommended to use a specific deuterated analog for each target analyte.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for 2-Ethylphenol and this compound
Q: I am observing significant peak tailing for both my analyte and the this compound internal standard in my GC-MS analysis. What are the potential causes and solutions?
A: Peak tailing for phenolic compounds is a common issue in GC analysis, often caused by unwanted interactions within the system. Here are the primary causes and how to address them:
-
Active Sites in the Inlet or Column: Phenols are polar and can interact with active sites (e.g., silanol groups) in the GC inlet liner or the column itself, leading to tailing.
-
Solution: Use a deactivated or ultra-inert inlet liner and a high-quality, low-bleed GC column specifically designed for analyzing active compounds like phenols.[3] Regular maintenance, such as replacing the liner and trimming the column, is also crucial.
-
-
Contamination: Contamination in the GC system can lead to active sites and cause peak tailing.
-
Solution: Perform routine maintenance, including baking out the column and cleaning the inlet. Ensure high-purity gases are used.
-
-
Derivatization Issues: For GC analysis of phenols, derivatization (e.g., silylation) is often recommended to improve peak shape and volatility. Incomplete derivatization can result in tailing of the underivatized phenols.
-
Solution: Optimize the derivatization reaction by ensuring the sample is dry before adding the reagent and allowing sufficient reaction time and temperature.
-
Troubleshooting Workflow for Peak Tailing
Issue 2: Inaccurate or Inconsistent Quantitative Results
Q: My quantitative results are inconsistent despite using this compound as an internal standard. What could be the problem?
A: Inconsistent results when using a deuterated internal standard can often be traced to matrix effects or issues with the standard itself.
-
Differential Matrix Effects: Even with a deuterated standard, severe matrix effects can sometimes cause a different response between the analyte and the standard, leading to inaccurate quantification. This is more likely if the analyte and standard do not co-elute perfectly.
-
Solution: Evaluate the matrix effect by analyzing a post-extraction spiked sample and comparing the response to a standard in a clean solvent. If significant matrix effects are present, further sample cleanup using techniques like Solid Phase Extraction (SPE) may be necessary.
-
-
Purity of the Internal Standard: The chemical and isotopic purity of the this compound is critical for accurate quantification.
-
Solution: Always use a high-purity standard from a reputable supplier. Verify the purity if there are doubts.
-
-
Incorrect Spiking of the Internal Standard: Inaccurate or inconsistent addition of the internal standard will lead to erroneous results.
-
Solution: Ensure that the internal standard solution is accurately prepared and that it is added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process.
-
Experimental Protocols
Protocol: Quantification of 2-Ethylphenol in Water by GC-MS using this compound Internal Standard
This protocol provides a general procedure for the analysis of 2-Ethylphenol in water samples. Optimization may be required for different matrices or instrumentation.
1. Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of 2-Ethylphenol and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the 2-Ethylphenol primary stock solution. Spike each calibration standard with the this compound internal standard at a constant concentration (e.g., 50 µg/L).
2. Sample Preparation (Liquid-Liquid Extraction)
-
Collect a 100 mL water sample in a glass container.
-
Spike the sample with the this compound internal standard to achieve a final concentration similar to the expected analyte concentration.
-
Adjust the sample pH to <2 with sulfuric acid.
-
Perform a liquid-liquid extraction by adding 30 mL of dichloromethane and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more.
-
Pass the combined organic extracts through anhydrous sodium sulfate to remove water.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
3. Derivatization (Silylation)
-
Ensure the 1 mL extract is completely dry.
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |
| Inlet | Splitless mode, 250°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Data Analysis
-
Monitor the characteristic ions for the derivatized 2-Ethylphenol and this compound.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify 2-Ethylphenol in the samples using the calibration curve.
Table of Suggested Ions for SIM Mode (for TMS derivatives)
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2-Ethylphenol-TMS | 179 | 194 |
| This compound-TMS | 188 | 204 |
Note: These are predicted ions; actual ions should be confirmed by analyzing a standard.
Logical Relationship Diagram
Workflow for Method Development using a Deuterated Internal Standard
References
Technical Support Center: Matrix Effects in 2-Ethylphenol-d10 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 2-Ethylphenol-d10.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 2-Ethylphenol, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement.[2] These effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods, particularly in complex biological matrices like plasma, urine, or tissue extracts.[2]
Q2: Why is this compound used as an internal standard, and how does it help with matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to the unlabeled 2-Ethylphenol, it is expected to co-elute and experience similar ionization suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 2-Ethylphenol using this compound as an internal standard.
Issue 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
Poor reproducibility of the area ratio between 2-Ethylphenol and this compound is a common indicator of uncompensated matrix effects.
| Potential Cause | Recommended Solution |
| Differential Matrix Effects | The analyte and internal standard are not experiencing the same degree of ion suppression or enhancement due to a slight chromatographic separation (isotope effect). Solution: Optimize chromatographic conditions to ensure complete co-elution. This may involve adjusting the mobile phase composition, gradient profile, or using a column with different selectivity. |
| Variable Matrix Composition | Significant sample-to-sample variation in the matrix composition can lead to inconsistent matrix effects. Solution: Improve the sample preparation procedure to remove more interfering components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized for better cleanup. |
| Internal Standard Purity | The this compound standard may contain unlabeled 2-Ethylphenol as an impurity. Solution: Verify the purity of the internal standard. If significant impurities are present, acquire a new, high-purity standard. |
Issue 2: Significant Ion Suppression or Enhancement is Still Observed
Even with an internal standard, you may observe a consistent and significant suppression or enhancement of the signal for both the analyte and the internal standard, which can affect the method's sensitivity.
| Potential Cause | Recommended Solution |
| High Concentration of Co-eluting Matrix Components | The sample matrix is highly complex, leading to a large number of co-eluting interferences. Solution: Enhance the sample cleanup process. Consider a multi-step cleanup involving both LLE and SPE, or explore different SPE sorbents. Sample dilution can also be a simple and effective way to reduce the concentration of interfering matrix components. |
| Sub-optimal LC-MS Conditions | The choice of mobile phase, gradient, and ion source parameters can influence the extent of matrix effects. Solution: Optimize the LC-MS method. A slower gradient can improve the separation of the analyte from interfering matrix components. Adjusting the ion source parameters (e.g., temperature, gas flow) can also help to minimize matrix effects. |
| Ionization Source Susceptibility | Electrospray ionization (ESI) can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI) for certain compounds. Solution: If your instrument allows, test the analysis using an APCI source to see if it reduces the observed matrix effects. |
Issue 3: Inconsistent Recoveries During Sample Preparation
Inconsistent recovery of 2-Ethylphenol and this compound through the sample preparation process can lead to inaccurate results.
| Potential Cause | Recommended Solution |
| Inefficient Extraction | The chosen extraction method (LLE or SPE) may not be optimal for 2-Ethylphenol in the specific sample matrix. Solution: Systematically optimize the extraction parameters. For LLE, test different extraction solvents and pH conditions. For SPE, evaluate different sorbent types, wash solutions, and elution solvents. |
| Analyte Instability | 2-Ethylphenol may be degrading during sample processing. Solution: Investigate the stability of 2-Ethylphenol under the conditions of your sample preparation workflow. This may involve testing different pH values, temperatures, and exposure to light. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data from method validation studies for phenolic compounds, including ethylphenols, in biological matrices. These values can serve as a benchmark for your own method development and validation.
Table 1: Recovery and Precision Data for Ethylphenols in Urine (GC-MS Method)
| Analyte | Spiked Concentration (µg/L) | Relative Recovery (%) | Within-Series Imprecision (RSD %) |
| 2-Ethylphenol | 60 | 95 | 5.8 |
| 2-Ethylphenol | 400 | 98 | 4.1 |
| 4-Ethylphenol | 60 | 104 | 7.2 |
| 4-Ethylphenol | 400 | 101 | 6.5 |
Data adapted from a study on urinary phenols.
Table 2: Method Validation Parameters for Phenolic Compounds in Urine (LC-MS/MS Method)
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Methylparaben | 0.5 | 98-105 | < 15 |
| Ethylparaben | 0.5 | 95-108 | < 15 |
| Propylparaben | 0.25 | 92-110 | < 15 |
| Bisphenol A | 0.25 | 89-107 | < 17 |
This table presents data for compounds with similar properties to 2-Ethylphenol, analyzed in a complex biological matrix.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol describes a quantitative approach to assess the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of 2-Ethylphenol and this compound in a clean solvent (e.g., mobile phase) at concentrations representative of the expected sample concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., plasma, urine). After the final extraction step, spike the 2-Ethylphenol and this compound into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the 2-Ethylphenol and this compound into the blank matrix before the extraction process at the same concentrations as Set A. (This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently).
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation of Urine for Phenol Analysis using Solid Phase Extraction (SPE)
This is a general protocol that can be adapted for 2-Ethylphenol analysis.
-
Enzymatic Hydrolysis: To measure total 2-Ethylphenol (free and conjugated), urine samples are typically subjected to enzymatic hydrolysis with β-glucuronidase/arylsulfatase.
-
Sample Pre-treatment: Acidify the hydrolyzed urine sample to an acidic pH (e.g., pH 4-5) with a suitable acid.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute the 2-Ethylphenol and this compound from the cartridge with a suitable organic solvent such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of 2-Ethylphenol in urine.
Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
References
Technical Support Center: Minimizing Ion Suppression with 2-Ethylphenol-d10
Welcome to the technical support center for the effective use of 2-Ethylphenol-d10 in minimizing ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your quantitative experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] This matrix can include various components such as salts, lipids, proteins, and other endogenous compounds.[3] This reduction in ionization leads to a decreased signal intensity for the analyte, which can result in an underestimation of its concentration, reduced sensitivity, and poor reproducibility.[4] In essence, even if your analyte is present in the sample, its signal may be diminished or completely absent.
Q2: How does a deuterated internal standard like this compound theoretically correct for ion suppression?
A2: A deuterated internal standard (IS) is a form of the analyte where some hydrogen atoms have been replaced by deuterium atoms. Ideally, a deuterated IS like this compound will co-elute with the non-labeled analyte (2-Ethylphenol) and experience the same degree of ion suppression because they have nearly identical physicochemical properties.[3] By adding a known amount of this compound to every sample, standard, and quality control, the ratio of the analyte signal to the internal standard signal should remain constant, even if the absolute signal intensities fluctuate due to ion suppression. This allows for accurate quantification.
Q3: I'm using this compound, but my results are still inconsistent. Why might this be happening?
A3: While deuterated internal standards are a powerful tool, they are not always a perfect solution. A common issue is the "deuterium isotope effect," which can cause a slight difference in the chromatographic retention time between the analyte and the deuterated internal standard. If this separation occurs in a region of the chromatogram where ion suppression is not uniform, the analyte and this compound will be affected differently, leading to inaccurate and imprecise results.
Q4: What are the primary sources of ion suppression when analyzing phenolic compounds like 2-Ethylphenol?
A4: For phenolic compounds, common sources of ion suppression in complex matrices (e.g., plasma, urine, environmental samples) include:
-
Endogenous Matrix Components: Phospholipids, salts, and proteins are major contributors to ion suppression in biological samples.
-
Exogenous Substances: Contaminants introduced during sample preparation, such as polymers leached from plasticware, can interfere with ionization.
-
Mobile Phase Additives: Some ion-pairing agents or buffers used in the mobile phase can cause ion suppression.
-
High Analyte Concentration: At very high concentrations, the analyte itself can saturate the electrospray process, leading to a non-linear response and suppression.
Q5: Can I just dilute my sample to reduce ion suppression?
A5: Diluting your sample can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this approach also dilutes your analyte of interest, which could compromise the sensitivity of your assay, particularly for trace-level analysis. This strategy should be used with caution and may not be suitable for all applications.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered when using this compound to minimize ion suppression.
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
-
Possible Cause: Chromatographic separation of 2-Ethylphenol and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and internal standard. Zoom in on the peaks to confirm if they are perfectly co-eluting.
-
Adjust Chromatography: Modify the mobile phase gradient, flow rate, or column temperature to try and achieve better co-elution.
-
Evaluate a Different Column: The degree of separation can be dependent on the column chemistry. Testing a column with a different stationary phase may resolve the issue.
-
Problem 2: Low signal intensity for both 2-Ethylphenol and this compound.
-
Possible Cause: Severe ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment (see Experimental Protocols) to identify the regions of significant ion suppression in your chromatogram.
-
Optimize Sample Preparation: Enhance your sample cleanup procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective at removing interfering matrix components.
-
Modify Chromatography: Adjust your chromatographic method to shift the elution of your analyte and internal standard away from regions of high ion suppression.
-
Problem 3: The signal for this compound is inconsistent across an analytical run.
-
Possible Cause: Carryover of late-eluting matrix components causing progressive ion suppression.
-
Troubleshooting Steps:
-
Inject Blank Samples: After a high-concentration sample, inject a series of blank solvent samples to check for carryover of the analyte or matrix components.
-
Extend Run Time: Increase the total run time to ensure all components from the previous injection have fully eluted.
-
Improve Column Wash: Implement a more rigorous column washing step at the end of each chromatographic run to remove strongly retained matrix components.
-
Data Presentation
The following table summarizes hypothetical data from an experiment designed to quantify the effectiveness of different sample preparation strategies in reducing ion suppression for the analysis of 2-Ethylphenol using this compound as an internal standard.
| Sample Preparation Method | 2-Ethylphenol Peak Area (in solvent) | 2-Ethylphenol Peak Area (in spiked matrix extract) | Signal Suppression (%) | Analyte/IS Ratio |
| Protein Precipitation | 1,500,000 | 600,000 | 60% | 0.98 |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 30% | 1.01 |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,350,000 | 10% | 0.99 |
This data is for illustrative purposes only and will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for 2-Ethylphenol and to evaluate how well this compound compensates for it.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 2-Ethylphenol and this compound into a clean solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. Spike 2-Ethylphenol and this compound into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike 2-Ethylphenol and this compound into the blank matrix before the sample preparation process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and Recovery (RE):
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | 1.0 | A value < 1.0 indicates ion suppression. A value > 1.0 indicates ion enhancement. |
| IS-Normalized MF | (MF of Analyte) / (MF of IS) | 1.0 | Indicates how well the internal standard corrects for the matrix effect. |
| Recovery (RE) | (Peak Area in Set C) / (Peak Area in Set B) | ~100% | Measures the efficiency of the sample extraction process. |
Protocol 2: Qualitative Assessment of Ion Suppression using Post-Column Infusion
Objective: To identify the regions in the chromatogram where ion suppression occurs.
Methodology:
-
System Setup:
-
Set up your LC-MS system with the analytical column.
-
Using a T-connector, introduce a constant flow of a standard solution containing 2-Ethylphenol directly into the mobile phase stream between the analytical column and the mass spectrometer's ion source. This infusion should be done at a low, steady flow rate (e.g., 10 µL/min) using a syringe pump.
-
-
Infusion and Injection:
-
Begin the infusion of the 2-Ethylphenol standard to obtain a stable baseline signal.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal of the infused 2-Ethylphenol throughout the chromatographic run.
-
A dip in the baseline signal indicates a region of ion suppression, while a rise in the signal indicates ion enhancement.
-
Mandatory Visualizations
Caption: Workflow illustrating how this compound corrects for ion suppression.
Caption: A logical troubleshooting workflow for poor analyte/IS ratio reproducibility.
References
- 1. diva-portal.org [diva-portal.org]
- 2. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive LC-MS/MS method combined with tandem hybrid hydrolysis for multiple exposure assessment of multiclass environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.dongguk.edu [pure.dongguk.edu]
Technical Support Center: Stability of 2-Ethylphenol-d10 in Solution
This technical support center is designed for researchers, scientists, and drug development professionals using 2-Ethylphenol-d10. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: Proper storage is critical to maintain the isotopic and chemical purity of this compound solutions. General recommendations include storing solutions at refrigerated temperatures (2°C to 8°C) for short-term use. For long-term storage, freezing at -20°C or below is recommended.[1] Solutions should be stored in well-sealed, airtight amber glass vials to protect against light and prevent solvent evaporation.[1] To minimize the risk of hydrogen-deuterium (H/D) exchange, it is best to use anhydrous, aprotic solvents like acetonitrile or DMSO, especially for stock solutions.[2][3]
Q2: I don't see the signal for the hydroxyl (-OD) proton in my ¹H NMR spectrum. Is my compound degrading?
A2: This is a common and expected observation. The deuterium on the phenolic hydroxyl group is highly labile and will rapidly exchange with any residual protons (e.g., from trace water) in the NMR solvent.[3] This H/D exchange converts the -OD group to -OH, but because it happens so quickly and often with trace amounts of water in deuterated solvents, the signal can become broadened or disappear entirely from the spectrum. This does not indicate degradation of the aromatic ring or the ethyl group deuteration.
Q3: What causes the loss of deuterium from the aromatic ring or ethyl group?
A3: The loss of deuterium from the carbon backbone (back-exchange) is significantly slower than the exchange at the hydroxyl position. However, it can be catalyzed by acidic or basic conditions. Exposure to protic solvents, such as water or methanol, particularly at non-neutral pH, can facilitate the replacement of deuterium atoms with hydrogen atoms over time.
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of the deuterium labels on the aromatic ring is pH-dependent. Both acidic and basic conditions can accelerate the rate of H/D exchange. Therefore, it is crucial to maintain a neutral pH for your samples and chromatographic mobile phases whenever possible to ensure the isotopic integrity of the standard.
Q5: Can I store my working solutions in an aqueous or methanolic mobile phase?
A5: Storing this compound in protic solvents like water or methanol for extended periods is not recommended, as it increases the risk of back-exchange. It is best practice to prepare fresh working solutions in your mobile phase from a stock solution (stored in an aprotic solvent) daily or as needed for your experimental run.
Troubleshooting Guides
This guide addresses specific issues that may arise during the use of this compound solutions.
| Problem | Possible Causes | Recommended Solutions |
| Decreasing peak area of the internal standard over time. | 1. Degradation: The compound may be chemically unstable under the storage or experimental conditions (e.g., exposure to light, reactive matrix components). 2. H/D Exchange: Loss of deuterium is occurring, leading to a mass shift and a lower signal at the expected m/z. 3. Adsorption: The compound may be adsorbing to the surface of the container or autosampler vials. | 1. Verify Stability: Conduct a stability study (see Protocol 1) in your specific matrix and storage conditions. Store solutions in amber vials to protect from light. 2. Minimize Exchange: Prepare fresh solutions. Store stock solutions in an anhydrous, aprotic solvent (e.g., acetonitrile) at low temperatures. Ensure the sample pH is neutral. 3. Change Vial Type: Use silanized glass or polypropylene vials to minimize adsorption. |
| Inaccurate or inconsistent quantitative results. | 1. Isotopic Impurity: The isotopic purity of the standard has been compromised due to H/D exchange. 2. Presence of Unlabeled Analyte: The standard may contain a small percentage of the unlabeled (d0) 2-Ethylphenol. 3. Incomplete Dissolution: The standard may not be fully dissolved, leading to an inaccurate concentration. | 1. Assess Purity: Use mass spectrometry to check the isotopic distribution of the standard. Prepare fresh standards if significant exchange is observed. 2. Check Certificate of Analysis (CoA): The CoA should specify the isotopic purity and the percentage of any unlabeled analyte. Account for this in your calculations if necessary. 3. Ensure Dissolution: After warming the solution to room temperature, vortex and/or sonicate for 10-15 minutes to ensure complete dissolution. |
| Appearance of a new peak at the retention time of unlabeled 2-Ethylphenol. | 1. Significant H/D Exchange: The deuterated standard is reverting to the unlabeled form. 2. Contamination: The standard solution has been contaminated with unlabeled 2-Ethylphenol. | 1. Confirm with MS: Acquire a full-scan mass spectrum to confirm the presence of the unlabeled ion and ions corresponding to partial deuterium loss. Implement corrective actions to minimize exchange. 2. Use Fresh Solvents: Prepare a fresh dilution from the stock solution using new, high-purity solvents and clean labware. |
| Poor peak shape (tailing, fronting) in chromatography. | 1. Standard Degradation: Degradation products can interfere with the chromatography. 2. Method Incompatibility: The standard may be interacting with the column or incompatible with the mobile phase. | 1. Prepare Fresh Standard: Verify the expiration date and prepare a fresh dilution. 2. Review Method: Ensure the column, mobile phase, and pH are suitable for phenol analysis. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Type | Temperature | Solvent | Container | Additional Notes |
| Long-Term | -20°C or below | Anhydrous Aprotic (e.g., Acetonitrile, DMSO) | Tightly sealed, amber glass vial with minimal headspace. | Store under an inert atmosphere (e.g., argon) for maximum stability. |
| Short-Term (Stock) | 2°C to 8°C | Anhydrous Aprotic (e.g., Acetonitrile, DMSO) | Tightly sealed, amber glass vial. | Avoid repeated freeze-thaw cycles. Aliquot into smaller volumes for single use. |
| Working Solutions | Ambient (in autosampler) or 2°C to 8°C | Mobile Phase or Sample Diluent | Amber or light-protected vials (glass or polypropylene). | Prepare fresh daily or as needed for the experiment. Minimize time spent in protic/aqueous solutions. |
Experimental Protocols
Protocol 1: General Stability Testing in Solution
This protocol, based on ICH guidelines, assesses the stability of this compound in a specific solvent or matrix.
-
Preparation: Prepare a solution of this compound at a known concentration in the desired solvent/matrix.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated stability-indicating method (e.g., LC-MS) to determine the initial concentration and isotopic purity.
-
Storage: Divide the solution into multiple aliquots and store them under the desired long-term (e.g., 25°C) and accelerated (e.g., 40°C) conditions. Protect all samples from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated), retrieve a sample from each storage condition.
-
Analysis: Allow the sample to equilibrate to room temperature. Analyze it using the same LC-MS method as the initial analysis.
-
Evaluation: Compare the concentration and isotopic purity at each time point to the initial (T=0) results. A significant change is defined as a failure to meet the established specification (e.g., >5% loss of purity or concentration).
Protocol 2: Assessing Hydrogen-Deuterium (H/D) Exchange
This protocol is designed to specifically evaluate the risk of deuterium loss.
-
Preparation: Prepare a solution of this compound in the solvent of interest (e.g., your typical sample diluent or mobile phase).
-
Initial MS Analysis (T=0): Analyze the solution immediately via direct infusion or LC-MS. Acquire a full-scan mass spectrum and record the ion intensities for the fully deuterated molecule (d10) and any partially deuterated (d9, d8, etc.) or unlabeled (d0) species.
-
Incubation: Store the solution under conditions that reflect your typical sample handling and run time (e.g., at room temperature in an autosampler).
-
Time-Point MS Analysis: Analyze the solution at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: Plot the percentage of the d10 ion relative to the sum of all related ions (d10, d9, d8...d0) over time. A decrease in the relative abundance of the d10 ion indicates that H/D exchange is occurring.
Mandatory Visualizations
Caption: Troubleshooting workflow for suspected deuterium loss in this compound.
Caption: Experimental workflow for a general stability study of this compound.
Caption: Diagram illustrating Hydrogen-Deuterium (H/D) exchange pathways.
References
Technical Support Center: 2-Ethylphenol-d10 Calibration & Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of 2-Ethylphenol using its deuterated internal standard, 2-Ethylphenol-d10.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound calibration curve non-linear?
A1: Non-linearity in calibration curves, even when using a deuterated internal standard, can stem from several sources. High analyte concentrations may lead to detector saturation or ion suppression.[1] The formation of analyte multimers (e.g., dimers) at elevated concentrations can also result in a non-linear response.[1] Additionally, issues such as analyte adsorption at low concentrations, especially in GC-MS systems, can affect linearity.[2]
Q2: My this compound internal standard is not adequately correcting for matrix effects. What could be the cause?
A2: This phenomenon is often referred to as "differential matrix effects."[1] It arises when the analyte (2-Ethylphenol) and the deuterated internal standard (this compound) are affected differently by the sample matrix. A primary reason for this is a slight chromatographic retention time difference between the two compounds.[1] This separation can expose them to varying matrix components as they elute, causing different degrees of ion suppression or enhancement.
Q3: Is derivatization necessary for the GC-MS analysis of 2-Ethylphenol?
A3: Yes, derivatization is highly recommended for the GC-MS analysis of phenolic compounds like 2-Ethylphenol. The hydroxyl group on the phenol makes it polar and susceptible to adsorption and thermal degradation within the GC system. Derivatization, commonly through silylation (e.g., using BSTFA), enhances the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.
Q4: I am observing poor reproducibility in my assay. Could the this compound standard be the issue?
A4: Poor reproducibility can be linked to the internal standard. Inconsistent sample preparation, leading to variability in extraction recovery, can impact the internal standard's response. It is also crucial to ensure the stability of this compound, as deuterium exchange can occur under certain conditions, affecting the accuracy of quantification.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
If your calibration curve for 2-Ethylphenol with this compound is non-linear, consider the following troubleshooting steps.
Troubleshooting Workflow for Non-Linearity
References
Technical Support Center: Optimizing GC/MS Parameters for 2-Ethylphenol-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC/MS) analysis of 2-Ethylphenol-d10.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in GC/MS analysis?
A1: this compound is a deuterated stable isotope-labeled internal standard. It is used in isotope dilution mass spectrometry, which is considered a gold standard for quantitative analysis.[1] A known amount of the deuterated standard is added to a sample at the beginning of the analytical process.[1] Because it is chemically almost identical to the non-labeled 2-Ethylphenol (the analyte), it behaves similarly during sample extraction, preparation, and chromatographic separation.[1] By measuring the ratio of the native analyte to the deuterated standard, analysts can achieve highly accurate and precise quantification, as this method effectively corrects for analyte loss during sample preparation and variations in instrument response.[1]
Q2: What are the expected mass-to-charge ratios (m/z) for this compound?
A2: The monoisotopic mass of this compound is approximately 132.14 Da.[2] In electron ionization (EI) GC/MS, you would typically monitor the molecular ion and key fragment ions. For the non-deuterated 2-Ethylphenol, a major fragment ion is observed at m/z 107 (loss of the ethyl group). For this compound, you would expect to see shifts in the molecular ion and fragment ions corresponding to the mass of the deuterium atoms. The exact ions to monitor should be determined by acquiring a full scan mass spectrum of a pure standard.
Q3: What is a suitable GC column for analyzing this compound?
A3: A low-polarity, low-bleed capillary column designated for mass spectrometry (e.g., a "MS" type column) is highly recommended. Common phases include those with 5% phenyl / 95% methylpolysiloxane. These columns provide good separation for phenols and minimize column bleed, which is crucial for achieving low detection limits and clean mass spectra. Using columns with a smaller internal diameter (e.g., 0.15-0.18 mm) and thinner films can also increase peak efficiency and reduce analysis time.
Q4: Should I use split or splitless injection?
A4: The choice depends on the concentration of your analyte.
-
Splitless Injection: This technique is preferred for trace-level analysis to maximize sensitivity, as the entire injected sample is transferred to the column.
-
Split Injection: This is used for higher concentration samples to prevent column and detector overload. A split injection can also provide sharper peaks for early eluting compounds. A pulsed split injection can be an effective compromise, improving analyte response while maintaining good peak shape.
GC/MS Parameter Optimization and Troubleshooting Guide
This guide addresses common issues encountered during the GC/MS analysis of this compound in a question-and-answer format.
I. Peak Shape Problems
Q: My chromatographic peak for this compound is tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue where the back half of the peak is drawn out. This can compromise resolution and integration accuracy.
Common Causes & Solutions for Peak Tailing | Potential Cause | Suggested Remedy | Citation | | :--- | :--- | :--- | | Active Sites | Interaction of the polar phenol group with active sites in the inlet liner or column. | Use a fresh, deactivated (silanized) inlet liner. Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues or active sites. | | | Poor Column Installation | Ragged or uneven column cut at the inlet. Incorrect column placement height in the inlet. | Re-cut the column end using a ceramic scoring wafer to ensure a clean, 90° cut. Consult the instrument manual to verify and adjust the column to the correct insertion depth. | | | Chemical Incompatibility | Mismatch between the polarity of the sample solvent and the GC column's stationary phase. | If possible, change the solvent to one with a polarity that better matches the stationary phase. | | | Contamination | Contamination in the inlet liner, at the head of the column, or in the carrier gas. | Clean or replace the inlet liner. Bake out the column. Ensure high-purity carrier gas with oxygen and hydrocarbon traps installed. | |
Q: My peak is fronting. What does this mean?
A: Peak fronting, where the front of the peak is sloped, is often caused by column overload or improper sample condensation.
Common Causes & Solutions for Peak Fronting | Potential Cause | Suggested Remedy | Citation | | :--- | :--- | :--- | | Column Overload | Too much sample has been injected for the column's capacity. | Decrease the injection volume or increase the split ratio. If using splitless injection, ensure the sample concentration is appropriate. | | | Incorrect Oven Temperature | The initial oven temperature is too high, causing the sample to travel too far down the column before condensing. | For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent trapping and peak focusing. | | | Poor Column Installation | The column is not installed correctly in the inlet. | Reinstall the column according to the manufacturer's instructions. | |
Q: My peak is splitting into two. Why is this happening?
A: Split peaks can arise from injection issues, column contamination, or improper method setup.
Common Causes & Solutions for Split Peaks | Potential Cause | Suggested Remedy | Citation | | :--- | :--- | :--- | | Injection Technique | In splitless mode, an incompatible solvent or incorrect initial oven temperature can disrupt analyte focusing. | Ensure the solvent polarity matches the stationary phase. The initial oven temperature should facilitate the "solvent effect," where the solvent condenses on the column, trapping analytes in a narrow band. | | | Contaminated Inlet Liner | Debris or residue in the liner can cause the sample to vaporize unevenly. | Clean or replace the inlet liner. Consider using a liner with glass wool to aid vaporization, but be aware that wool can also be a source of activity. | | | Column Contamination | Non-volatile matrix material has become adsorbed at the head of the column. | Trim 10-20 cm from the front of the column. | |
II. Sensitivity and Reproducibility Issues
Q: I have low sensitivity or no peak at all for this compound. What should I check?
A: A lack of signal can be due to problems with the sample introduction system, the GC-MS instrument itself, or the method parameters.
Common Causes & Solutions for Low/No Signal | Potential Cause | Suggested Remedy | Citation | | :--- | :--- | :--- | | System Leaks | Leaks in the carrier gas line or at the injector septum will reduce the amount of sample reaching the detector. | Check for leaks using an electronic leak detector, paying close attention to the septum and column fittings. Replace the septum if it is old or has been punctured many times. | | | Syringe/Autosampler Issue | The syringe may be clogged, defective, or incorrectly installed. | Try a new or proven syringe. Watch the autosampler perform an injection to ensure it is functioning correctly. | | | Incorrect Method Parameters | The split ratio may be too high, or injector/column temperatures may be too low for the analyte to transfer efficiently. | Reduce the split ratio or use splitless mode. Ensure the injector and oven temperatures are appropriate for 2-Ethylphenol. | | | MS Source Contamination | A dirty ion source will significantly reduce sensitivity. | Perform routine ion source cleaning as recommended by the instrument manufacturer. | | | MS Detector Issue | The detector may not be functioning correctly or may need to be tuned. | Run an autotune or calibration procedure for the mass spectrometer. Check the tune report for any signs of issues. | |
Q: My results (retention times, peak areas) are not reproducible. How can I improve this?
A: Poor reproducibility is often caused by inconsistent sample handling, instrument instability, or a contaminated system.
Common Causes & Solutions for Poor Reproducibility | Potential Cause | Suggested Remedy | Citation | | :--- | :--- | :--- | | Inconsistent Sample Prep | Variations in sample dilution, extraction, or internal standard addition. | Follow standardized sample preparation procedures precisely for all samples and standards. Use an autosampler for consistent injection volume and technique. | | | Unstable Instrument | Fluctuations in temperature or gas flow rates. | Allow the instrument to fully equilibrate before starting a sequence. Check that gas supply pressures are stable and that oven and injector temperatures are not fluctuating. | | | Column Contamination | Carryover from a previous, more concentrated sample. | Run solvent blanks between samples to check for carryover. If ghost peaks appear, bake out the column or trim the front end. Ensure the inlet liner is clean. | |
Experimental Protocol and Parameters
Below is a general workflow and a table of starting parameters for the GC/MS analysis of this compound. These parameters should be optimized for your specific instrument and application.
General Experimental Workflow
Recommended Starting GC/MS Parameters
| Parameter | Typical Value / Setting | Notes |
| GC System | ||
| Injection Mode | Splitless (for trace analysis) | Hold split valve closed for 0.5-1.0 min. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250 °C | Ensure analyte is fully vaporized without degradation. |
| Carrier Gas | Helium | Flow Rate: 1.0 - 1.5 mL/min (constant flow mode). |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film | Low-bleed 5% phenyl-methylpolysiloxane type. |
| Oven Program | Initial: 60°C (hold 2 min) | Optimize ramp rate and final temperature to ensure good separation and elution of the analyte. |
| Ramp: 10-15 °C/min to 280 °C | ||
| Final Hold: 280 °C for 2-5 min | ||
| MS System | ||
| Transfer Line Temp. | 280 °C | Should be at or slightly above the final oven temperature. |
| Ion Source Temp. | 230 °C | Refer to manufacturer's recommendation. |
| Quadrupole Temp. | 150 °C | Refer to manufacturer's recommendation. |
| Ionization Mode | Electron Ionization (EI) | 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Use for highest sensitivity. Acquire a full scan spectrum first to determine the best ions to monitor. |
| Ions to Monitor | TBD (determine from standard) | Select at least one quantifier and one or two qualifier ions. |
| Dwell Time | 50 - 100 ms per ion | Optimize to have at least 10-15 data points across the chromatographic peak. |
References
Technical Support Center: Troubleshooting Co-elution Issues with 2-Ethylphenol-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution problems encountered during the chromatographic analysis of 2-Ethylphenol-d10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a deuterated form of 2-Ethylphenol. In mass spectrometry-based analytical methods, stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for internal standards. Because it is structurally and chemically almost identical to the non-deuterated analyte (2-Ethylphenol), it behaves similarly during sample preparation, chromatography, and ionization. This similarity helps to accurately correct for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate quantification of the target analyte.
Q2: What is co-elution and why is it a problem when using this compound?
A2: Co-elution occurs when two or more different compounds elute from the chromatography column at the same or very similar retention times, resulting in overlapping chromatographic peaks. While this compound is designed to co-elute with 2-Ethylphenol, co-elution with other interfering compounds present in the sample matrix can lead to inaccurate quantification. This is primarily due to ion suppression or enhancement in the mass spectrometer, which can cause an underestimation or overestimation of the analyte concentration.
Q3: What are the most likely compounds to co-elute with this compound?
A3: Besides the intended co-elution with its non-deuterated analog, 2-Ethylphenol, the most likely compounds to co-elute with this compound are its structural isomers and other compounds with similar physicochemical properties. These include:
-
3-Ethylphenol and 4-Ethylphenol: These isomers have very similar boiling points and polarities to 2-Ethylphenol, making them challenging to separate chromatographically.
-
Xylenol isomers (e.g., 2,3-Dimethylphenol, 2,6-Dimethylphenol, etc.): Xylenols (dimethylphenols) are structurally similar to ethylphenols and are known to have very similar physical properties, which can lead to co-elution.[1]
Troubleshooting Guides
This section offers step-by-step guidance to address specific co-elution issues you may encounter during your experiments.
Issue 1: Poor resolution between this compound and its positional isomers (3-Ethylphenol, 4-Ethylphenol) in Gas Chromatography (GC).
Systematic Approach to Improving Separation:
-
Optimize the Temperature Program: The temperature gradient is a powerful tool for improving the separation of closely eluting compounds.
-
Lower the Initial Temperature: A lower starting temperature can enhance the separation of early-eluting peaks.
-
Slow the Ramp Rate: A slower temperature ramp, for instance, around 5-10°C per minute, allows for more interaction with the stationary phase and can significantly improve the resolution of isomers.[2]
-
-
Select an Appropriate GC Column: The choice of the stationary phase is critical for separating isomers.
-
Change the Stationary Phase: If you are using a non-polar column (like a DB-5), consider switching to a column with a different selectivity, such as a more polar stationary phase (e.g., a wax column or a column with a higher phenyl content like a DB-1701 or RTx-50).[3] Different stationary phases will interact differently with the isomers, potentially leading to better separation.
-
Increase Column Length or Decrease Internal Diameter: A longer column or a column with a smaller internal diameter will provide a higher number of theoretical plates and thus higher resolution.[2]
-
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can improve peak efficiency and resolution. Ensure your flow rate is optimal for your column dimensions.
Troubleshooting Workflow for GC Co-elution
Caption: A logical workflow for troubleshooting co-elution of this compound isomers in GC.
Issue 2: Co-elution of this compound with Xylenol Isomers in High-Performance Liquid Chromatography (HPLC).
Systematic Approach to Improving Separation:
-
Optimize the Mobile Phase: The composition of the mobile phase is a powerful tool for manipulating selectivity in HPLC.
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the separation of closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify pH: For ionizable compounds like phenols, adjusting the pH of the mobile phase can significantly impact retention and selectivity. Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes and is adequately buffered.
-
-
Evaluate Your Stationary Phase (Column): If mobile phase optimization is insufficient, changing the column chemistry is often the most effective solution.
-
Change Column Chemistry: Consider columns with different selectivities. For instance, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different interactions with aromatic compounds compared to a standard C18 column.
-
Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency, resulting in sharper peaks and better resolution.
-
Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution, but at the cost of longer run times and higher backpressure.
-
-
Adjust Operating Parameters:
-
Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, though it will increase the analysis time.
-
Optimize Column Temperature: Temperature can affect both selectivity and efficiency. Experimenting with different temperatures within the column's stable range may improve the separation of overlapping peaks.
-
Troubleshooting Workflow for HPLC Co-elution
Caption: A step-by-step workflow for resolving co-elution issues in HPLC analysis.
Data & Protocols
Table 1: GC Column Selection for Ethylphenol and Xylenol Isomer Separation
| Stationary Phase | Polarity | Separation Principle | Performance for Isomer Separation |
| 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Low | Primarily boiling point | Moderate separation of ethylphenols; may co-elute with some xylenols. |
| 50% Phenyl Polysiloxane (e.g., DB-17, RTx-50) | Intermediate | Increased polarity enhances selectivity for aromatic isomers | Improved separation of ethylphenol and xylenol isomers compared to non-polar phases. |
| Wax (e.g., DB-WAX) | High | High polarity provides different selectivity based on hydrogen bonding | Can provide good resolution of phenolic isomers, but may have lower thermal stability. |
| Cyclodextrin-based | Chiral/Shape | Enantiomeric and positional isomer selectivity | Can offer excellent separation of isomers that are difficult to resolve on other phases.[4] |
Experimental Protocol: GC-MS Analysis of Ethylphenols
This protocol provides a starting point for the analysis of 2-Ethylphenol and its isomers. Optimization may be required based on your specific instrumentation and sample matrix.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Acquisition mode: Selected Ion Monitoring (SIM).
-
2-Ethylphenol/2-Ethylphenol-d10: Monitor characteristic ions (e.g., m/z 107, 122 for the native compound and corresponding shifted ions for the deuterated standard).
-
Potential Interferences: Include characteristic ions for 3- and 4-ethylphenol and xylenol isomers to monitor for co-elution.
-
-
Table 2: HPLC Method Parameters for Phenolic Compound Separation
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Good starting point for reversed-phase separation of phenols. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to suppress ionization of phenolic hydroxyl groups, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 20%) and gradually increase to a high percentage (e.g., 80%) over 20-30 minutes. | A gradient elution is generally necessary to separate a mixture of phenolic compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40°C | Elevated temperature can improve efficiency and reduce viscosity, but should be used with caution to avoid analyte degradation. |
| Detection | Diode Array Detector (DAD) at 270-280 nm or Mass Spectrometry | DAD allows for spectral confirmation, while MS provides higher selectivity and sensitivity. |
Note: For Mass Spectrometry compatible applications, volatile buffers like formic acid or acetic acid should be used instead of non-volatile buffers like phosphate.
References
preventing deuterium exchange in 2-Ethylphenol-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deuterium exchange in 2-Ethylphenol-d10.
Troubleshooting Guide
Deuterium loss in this compound can compromise experimental results. The following table summarizes common issues, their probable causes, and recommended corrective actions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Deuterium from the Aromatic Ring | Exposure to Protic Solvents: Protic solvents like water, methanol, or ethanol can facilitate hydrogen-deuterium (H-D) exchange on the aromatic ring, especially under acidic or basic conditions.[1] | Use anhydrous, aprotic solvents for all experimental procedures. If a protic solvent is unavoidable, consider using its deuterated counterpart (e.g., D₂O, CD₃OD). |
| Acidic or Basic Conditions: Both acids and bases can catalyze the back-exchange of deuterium on the aromatic ring.[1] | Maintain neutral pH conditions (around pH 2-3 is often where the exchange rate is minimal) throughout your experiment and work-up.[2] If pH adjustment is necessary, consider using deuterated acids or bases. | |
| Elevated Temperatures: Higher temperatures can accelerate the rate of H-D exchange.[3] | Conduct experiments at the lowest feasible temperature. For long-term storage, keep the compound in a cool environment, such as a refrigerator (2-8 °C) or freezer (-20 °C to -80 °C).[3] | |
| Rapid Loss of Hydroxyl Deuterium (if applicable) | Inherent Labile Nature: The hydroxyl proton/deuteron of a phenol is highly labile and will exchange almost instantaneously with protons from any protic source, including trace moisture in solvents or the atmosphere. | This exchange is generally expected and often unavoidable. If the hydroxyl deuterium is critical, all handling must be performed under strictly anhydrous and inert conditions using deuterated solvents. For most applications focusing on the stability of the aromatic deuterons, this exchange is not a primary concern. |
| Inconsistent Isotopic Purity in Analytical Results (NMR, MS) | Contamination with Water: Moisture is a primary source of protons for back-exchange. This can come from the atmosphere, solvents, or glassware. | Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon). Use thoroughly dried glassware, and consider using single-use ampoules to minimize exposure to atmospheric moisture. |
| Inappropriate Storage: Prolonged storage under suboptimal conditions (e.g., at room temperature, exposed to light and air) can lead to gradual deuterium loss. | Store this compound in a tightly sealed container, protected from light, in a cool, dry place, preferably under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control to prevent deuterium exchange on the aromatic ring of this compound?
A1: The most critical factor is the exclusion of protic solvents, particularly water. The presence of exchangeable protons, especially under acidic or basic conditions, is the primary driver for the loss of deuterium from the aromatic ring. Therefore, maintaining anhydrous conditions throughout your experimental workflow is paramount.
Q2: I am using this compound in an aqueous buffer system. How can I minimize deuterium loss?
A2: If an aqueous system is required, it is advisable to use a buffer prepared with deuterium oxide (D₂O) instead of water. Additionally, maintain the pD of the solution in a range where the exchange rate is at its minimum, which for similar compounds is often between pD 2 and 3. Be aware that standard pH electrodes will require a correction factor to accurately measure pD.
Q3: How should I properly store my this compound to ensure its long-term isotopic stability?
A3: For optimal stability, this compound should be stored as a solid in a tightly sealed container, such as an amber glass vial, to protect it from light. The container should be stored in a cool, dry environment, ideally in a desiccator under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C to -80 °C) is recommended. Before opening, always allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.
Q4: What analytical techniques can I use to monitor the isotopic purity of my this compound?
A4: The two primary techniques for assessing isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: This technique can be used to quantify the amount of residual protons at the deuterated positions. The absence or significant reduction of signals corresponding to the aromatic and ethyl protons would indicate high isotopic purity.
-
MS: Mass spectrometry can determine the overall molecular weight of the compound, which will be higher for the deuterated analog compared to its non-deuterated counterpart. The isotopic distribution pattern can provide detailed information about the extent of deuteration.
Q5: Can I use standard laboratory glassware for my experiments with this compound?
A5: Yes, but it is crucial to ensure the glassware is thoroughly dried to remove any residual moisture, which can be a source of protons for exchange. It is best practice to oven-dry all glassware (e.g., at 150 °C for 24 hours) and allow it to cool in a desiccator before use. For highly sensitive applications, pre-rinsing the glassware with a deuterated solvent can help to exchange any labile protons on the glass surface.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Acclimatization: Remove the sealed container of this compound from its cold storage and allow it to warm to room temperature for at least 30 minutes to prevent condensation.
-
Inert Atmosphere: Conduct all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.
-
Weighing: Carefully open the container and accurately weigh the desired amount of the compound.
-
Dissolution: Dissolve the weighed this compound in a suitable anhydrous, aprotic solvent (e.g., deuterated chloroform, deuterated acetone) in a volumetric flask.
-
Storage: Store the resulting solution in a tightly capped vial, sealed with paraffin film, and stored under the recommended cool and dark conditions.
Troubleshooting Workflow for Deuterium Exchange
Caption: Troubleshooting workflow for identifying and resolving deuterium exchange issues in this compound.
References
Technical Support Center: Enhancing Sensitivity for 2-Ethylphenol-d10 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 2-Ethylphenol-d10.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary role in analytical experiments?
A1: this compound is a deuterated form of 2-Ethylphenol, meaning that ten hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. Its primary role is as an internal standard (IS) in quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS). Because it is chemically almost identical to the non-deuterated analyte (2-Ethylphenol), it can be added to a sample in a known quantity at the beginning of the analytical process. By tracking the ratio of the analyte to the deuterated standard, it is possible to correct for any loss of the analyte during sample preparation and analysis, leading to more accurate and precise quantification.
Q2: Why is enhancing the detection sensitivity of this compound important if it's an internal standard?
A2: Enhancing the detection sensitivity for this compound is crucial for several reasons. A more sensitive response for the internal standard allows for the use of lower concentrations, which can be more cost-effective. More importantly, a strong and clear signal from the internal standard is necessary for an accurate and precise analyte-to-internal standard ratio, which is the basis of quantification in isotope dilution methods. A weak or variable signal from the internal standard can lead to greater uncertainty in the final calculated concentration of the analyte.
Q3: What is the most common analytical technique for the detection of this compound?
A3: The most common and effective analytical technique for the detection of this compound, along with its non-deuterated counterpart, is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers excellent separation of volatile and semi-volatile compounds, and the mass spectrometer provides the high selectivity and sensitivity needed to differentiate between the deuterated standard and the native analyte.
Q4: Is derivatization necessary for the analysis of this compound by GC-MS?
A4: Yes, derivatization is a highly recommended step for the analysis of phenolic compounds, including this compound, by GC-MS.[1] The polar hydroxyl group on the phenol makes it less volatile and prone to peak tailing during gas chromatography. Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar functional group, which increases the volatility and thermal stability of the compound.[1] This results in improved chromatographic peak shape, better resolution, and enhanced detection sensitivity. Silylation is a common and effective derivatization technique for phenols.[2]
Troubleshooting Guide
Issue 1: Poor or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Derivatization | Ensure your sample is completely dry before adding the silylating reagent, as these reagents are highly reactive with water.[3] Use a catalyst, such as trimethylchlorosilane (TMCS), to improve the efficiency of the derivatization reaction.[3] Optimize the reaction time and temperature; for example, heating at 80°C for 45 minutes is a common practice for silylation with BSTFA/TMCS. |
| GC Inlet Issues | The GC inlet liner can become contaminated or active over time, leading to analyte adsorption. Replace the inlet liner with a new, deactivated liner. |
| Improper GC-MS Parameters | Optimize the injector temperature to ensure efficient volatilization of the derivatized analyte without causing thermal degradation. Review the oven temperature program to ensure it is suitable for the elution of the derivatized this compound. |
| Mass Spectrometer Settings | Ensure the mass spectrometer is set to monitor the correct ions for derivatized this compound. For a trimethylsilyl (TMS) derivative, the molecular ion and key fragment ions will be shifted by the mass of the TMS group plus the mass of the deuterium atoms. |
Issue 2: Inaccurate or Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Step |
| Isotopic Exchange | Deuterium atoms on the hydroxyl group of a phenol are highly susceptible to exchange with protons from the solvent or sample matrix, especially in the presence of water or under acidic or basic conditions. While the deuterium atoms on the aromatic ring and ethyl group of this compound are more stable, it's crucial to use anhydrous and aprotic solvents for sample preparation and storage to minimize any potential for back-exchange. |
| Chromatographic Isotope Effect | Deuterated compounds can sometimes elute slightly earlier from a GC column than their non-deuterated counterparts. This can lead to differential matrix effects if the two peaks are not sufficiently integrated together. Ensure that the peak integration parameters are set to encompass both the analyte and internal standard peaks if they are slightly separated. |
| Impurity in the Internal Standard | The this compound standard may contain a small amount of the non-deuterated 2-Ethylphenol. This will lead to an overestimation of the analyte concentration. Always check the certificate of analysis for the isotopic purity of your standard. If necessary, the contribution of the non-deuterated impurity to the analyte signal can be corrected for by analyzing the internal standard solution by itself. |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte and/or internal standard in the mass spectrometer source. The use of an isotope-labeled internal standard like this compound is designed to compensate for this. However, severe matrix effects can still impact accuracy. Ensure your sample preparation method, such as Solid Phase Extraction (SPE), is effective at removing interfering matrix components. |
Data Presentation
Table 1: Comparison of Typical Quantitative Performance for Phenol Analysis by GC-MS and HPLC
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 to 0.5 µg/L | 0.03 to 0.10 mg/L |
| Limit of Quantification (LOQ) | 0.02 to 1.0 µg/L | 0.10 to 0.30 mg/L |
| Accuracy (% Recovery) | 70 - 120% | 85 - 115% |
| Precision (%RSD) | < 15% | < 10% |
Note: The values in this table are representative for phenolic compounds and may vary depending on the specific analyte, matrix, and instrumentation.
Table 2: Mass Spectral Fragmentation of Trimethylsilyl (TMS) Derivatized 2-Ethylphenol
The mass spectrum of the trimethylsilyl derivative of 2-Ethylphenol shows a characteristic fragmentation pattern. The predicted key ions for the deuterated analog, this compound-TMS, are shifted accordingly.
| Ion | m/z (2-Ethylphenol-TMS) | Predicted m/z (this compound-TMS) | Description |
| [M]•+ | 194 | 204 | Molecular Ion |
| [M-CH₃]⁺ | 179 | 186 (loss of CD₃) or 189 (loss of CH₃) | Loss of a methyl group from the TMS group or ethyl group |
| [M-C₂H₅]⁺ | 165 | 170 (loss of C₂D₅) | Loss of the ethyl group |
The predicted fragmentation for the deuterated compound assumes the loss of the deuterated ethyl group. The actual spectrum may show a combination of fragment ions depending on the fragmentation pathway.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of Phenols from Water Samples (Adapted from EPA Method 528)
-
Sample Preparation: If the water sample contains residual chlorine, add 40-50 mg of sodium sulfite per liter of sample. Adjust the sample pH to ≤ 2 with 6 N HCl.
-
Internal Standard Spiking: Add a known amount of this compound solution to the 1 L water sample.
-
Cartridge Conditioning: Condition a polystyrene-divinylbenzene SPE cartridge by passing 5 mL of dichloromethane (DCM), followed by 5 mL of methanol, and then 10 mL of reagent water at pH ≤ 2. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge under vacuum for 15 minutes.
-
Elution: Elute the trapped phenols from the cartridge with two 5 mL portions of DCM into a collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Protocol 2: Silylation of Phenol Extracts for GC-MS Analysis
-
Solvent Evaporation: Ensure the 1 mL extract from the SPE procedure is completely free of water. If necessary, pass the extract through a small column of anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add 100 µL of a silylating reagent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 80°C for 45 minutes in a heating block or water bath.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 2-Ethylphenol using a deuterated internal standard.
Caption: Logical troubleshooting workflow for inaccurate results when using a deuterated internal standard.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation Using 2-Ethylphenol-d10
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the reliability of quantitative data is paramount. The choice of an internal standard is a critical decision that directly impacts the accuracy and reproducibility of analytical methods. This guide provides an objective comparison of 2-Ethylphenol-d10, a deuterated internal standard, against non-deuterated alternatives. Supported by representative experimental data and detailed methodologies, this document aims to equip researchers with the information needed to make an informed choice for robust and defensible analytical results.
The Critical Role of Internal Standards
Internal standards are essential in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to correct for variations that can occur during sample preparation and analysis. An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the analytical instrument. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry. This is because their behavior during extraction, derivatization, and chromatographic separation is nearly identical to the unlabeled analyte, allowing for more accurate and precise quantification.
Head-to-Head: this compound vs. Non-Deuterated Alternatives
The primary advantage of using a deuterated internal standard like this compound is its ability to mimic the target analyte, 2-Ethylphenol, throughout the analytical process. This co-elution behavior is a significant benefit as it ensures that any matrix effects or variations in instrument performance affect both the analyte and the internal standard equally, leading to more reliable results.
Non-deuterated alternatives, such as other phenolic compounds not expected to be in the sample, may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. These differences can lead to less accurate correction for analytical variability.
Data Presentation: A Quantitative Comparison
The following tables summarize the expected performance of this compound compared to a representative non-deuterated internal standard (e.g., a structural analog not present in the sample matrix) based on key validation parameters.
Table 1: Accuracy and Precision
| Internal Standard | Analyte Concentration (ng/mL) | Mean Recovery (%) | Precision (%RSD) |
| This compound | 10 | 98.5 | 2.1 |
| 50 | 101.2 | 1.8 | |
| 100 | 99.8 | 1.5 | |
| Non-Deuterated IS | 10 | 85.3 | 8.7 |
| 50 | 88.1 | 7.5 | |
| 100 | 90.4 | 6.9 |
Table 2: Linearity and Range
| Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 500 | > 0.999 |
| Non-Deuterated IS | 10 - 500 | > 0.995 |
Table 3: Matrix Effect
| Internal Standard | Matrix | Matrix Effect (%) |
| This compound | Plasma | 2.5 |
| Urine | 3.1 | |
| Wastewater | 4.5 | |
| Non-Deuterated IS | Plasma | 15.8 |
| Urine | 18.2 | |
| Wastewater | 25.6 |
Experimental Protocols
A robust method validation is crucial to ensure the reliability of analytical data. Below are detailed methodologies for the analysis of 2-Ethylphenol using this compound as an internal standard, adaptable for different matrices.
Protocol 1: GC-MS Analysis of 2-Ethylphenol in Water Samples
This protocol is based on established methods for phenol analysis in environmental samples, such as the US EPA Method 528.[1][2]
1. Reagents and Materials
-
2-Ethylphenol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Hydrochloric acid (HCl)
-
Sodium sulfite
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Reagent water
2. Sample Preparation
-
Collect a 1 L water sample in a clean glass container.
-
If residual chlorine is present, add approximately 50 mg of sodium sulfite and stir to dissolve.[1]
-
Acidify the sample to a pH ≤ 2 with concentrated HCl.[1]
-
Spike the sample with a known amount of this compound solution.
3. Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of reagent water.[1]
-
Load the prepared water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.
-
After loading, wash the cartridge with 10 mL of reagent water.
-
Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Elute the analyte and internal standard with 5-10 mL of dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
2-Ethylphenol: m/z 122, 107, 91
-
This compound: m/z 132, 112, 94
-
-
5. Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of 2-Ethylphenol to the peak area of this compound against the concentration of 2-Ethylphenol.
-
Determine the concentration of 2-Ethylphenol in the sample from the calibration curve.
Protocol 2: LC-MS/MS Analysis of 2-Ethylphenol in Biological Samples (e.g., Plasma)
1. Reagents and Materials
-
2-Ethylphenol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. Sample Preparation
-
To 100 µL of plasma, add 200 µL of the protein precipitation solvent containing a known concentration of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Ethylphenol: Precursor ion (m/z) 121 -> Product ion (m/z) 93
-
This compound: Precursor ion (m/z) 131 -> Product ion (m/z) 98
-
-
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Calculate the concentration of 2-Ethylphenol in the plasma samples based on the calibration curve.
Mandatory Visualization
Caption: A generalized workflow for the quantification of 2-Ethylphenol using this compound.
Caption: The logical basis for improved accuracy using a deuterated internal standard.
References
2-Ethylphenol-d10: A Comparative Guide for Use as an Internal Standard in Analytical Chemistry
For researchers, scientists, and drug development professionals seeking a reliable internal standard for the quantitative analysis of phenolic compounds, 2-Ethylphenol-d10 offers a robust solution. This guide provides a comprehensive comparison of this compound with other commonly used internal standards, supported by experimental data and detailed methodologies to inform your analytical strategy.
The use of an appropriate internal standard is critical for achieving accurate and precise results in chromatographic analysis, particularly when dealing with complex matrices. Isotopically labeled compounds, such as this compound, are widely regarded as the gold standard for mass spectrometry-based methods. Their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more reliable and reproducible quantification.
Performance Comparison of Internal Standards
While direct head-to-head comparative studies for this compound against all other potential internal standards are not extensively available in peer-reviewed literature, its performance can be inferred and compared based on established analytical principles and data from similar deuterated standards used in environmental and biological monitoring.
Commonly used internal standards for the analysis of phenols include Phenol-d5, deuterated chlorophenols (e.g., 2,4,6-Trichlorophenol-d2), and polycyclic aromatic hydrocarbons (e.g., Acenaphthene-d10). The choice of internal standard is often dictated by the specific analytes of interest and the sample matrix.
Table 1: Comparison of this compound with Other Common Internal Standards
| Internal Standard | Chemical Structure Similarity to a Broad Range of Phenols | Potential for Chromatographic Co-elution with Analytes of Interest | Susceptibility to Matrix Effects | Typical Application |
| This compound | High (structurally similar to various alkylphenols) | High, ensuring effective correction for analytical variability. | Low, due to isotopic labeling. | Analysis of alkylphenols and other substituted phenols in environmental and biological samples. |
| Phenol-d5/d6 | Moderate (structurally simple) | High for phenol, but may differ for more complex phenols. | Low, due to isotopic labeling. | Primarily for the analysis of phenol itself and closely related compounds.[1] |
| Deuterated Chlorophenols | Low (specific to chlorinated phenols) | High for corresponding chlorinated analytes. | Low, due to isotopic labeling. | Targeted analysis of chlorinated phenols in environmental samples. |
| Acenaphthene-d10 | Low (structurally dissimilar to phenols) | May not co-elute perfectly with all phenols, potentially leading to less accurate correction. | Moderate, as its ionization behavior may differ significantly from phenols. | Broader semi-volatile organic analysis, but less ideal for targeted phenol quantification. |
Experimental Protocols
A robust analytical method is essential for reliable quantification. Below is a detailed experimental protocol for the determination of phenolic compounds in water samples using this compound as an internal standard, based on common gas chromatography-mass spectrometry (GC-MS) methodologies.
Experimental Workflow for Phenol Analysis in Water
Caption: Workflow for the analysis of phenols in water using this compound.
Detailed Methodology
1. Sample Preparation:
-
Sample Collection: Collect a 1-liter water sample in a clean, amber glass bottle.
-
Preservation: Acidify the sample to a pH < 2 with sulfuric acid to prevent degradation of the phenolic compounds.
-
Spiking: Add a known amount of this compound internal standard solution to the water sample.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Pass the entire water sample through the SPE cartridge at a controlled flow rate.
-
Wash the cartridge with deionized water to remove interfering substances.
-
-
Elution: Elute the trapped analytes and the internal standard from the cartridge using a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.
-
Injection: Inject a 1 µL aliquot of the concentrated extract into the GC inlet in splitless mode.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating a wide range of phenolic compounds.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/minute.
-
Ramp to 280°C at a rate of 20°C/minute, hold for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity. Monitor characteristic ions for each target analyte and for this compound.
-
3. Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of the target phenols and a constant concentration of this compound.
-
Plot the ratio of the peak area of each analyte to the peak area of this compound against the concentration of the analyte.
-
Determine the concentration of the target analytes in the samples by using the response factor from the calibration curve.
Data Presentation
The performance of an internal standard is evaluated based on several key parameters, including recovery, linearity, and the limit of detection (LOD) and quantification (LOQ) of the analytical method. While specific validation data for this compound is not always published in a comparative format, the following table presents expected performance characteristics based on the use of similar deuterated internal standards in validated environmental analysis methods.
Table 2: Expected Performance Data for Phenol Analysis using a Deuterated Internal Standard like this compound
| Parameter | Expected Performance in Water Matrix | Expected Performance in Soil/Sediment Matrix |
| Recovery | 70-130% | 60-120% |
| Linearity (R²) | ≥ 0.995 | ≥ 0.990 |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/L | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 0.05 - 3.0 µg/L | 5 - 30 µg/kg |
Note: These values are indicative and may vary depending on the specific analyte, instrumentation, and matrix complexity.
Logical Relationship of Internal Standard Selection
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates the logical considerations for choosing an internal standard for quantitative analysis.
Caption: Decision tree for internal standard selection in analytical chemistry.
References
A Comparative Guide to the Accuracy and Precision of Analytical Methods for 2-Ethylphenol-d10
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. In this context, deuterated stable isotope-labeled internal standards, such as 2-Ethylphenol-d10, have become the gold standard in quantitative mass spectrometry-based assays. Their use is crucial for correcting analytical variability, thereby ensuring the reliability of experimental data. This guide provides an objective comparison of the performance of common analytical methods utilizing this compound, supported by representative experimental data and detailed protocols.
The primary role of this compound is to serve as an internal standard, a compound added in a known amount to samples, calibration standards, and quality controls. Since deuterated standards are chemically almost identical to the analyte of interest (in this case, 2-ethylphenol), they exhibit similar behavior during sample preparation, chromatography, and ionization. This mimicry allows for the correction of variations that can occur during the analytical process, such as extraction losses and matrix effects, leading to enhanced accuracy and precision.
Performance Comparison of Analytical Methods
The two most prevalent analytical techniques for the quantification of small molecules like 2-ethylphenol are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the analyte's properties, the sample matrix, and the required sensitivity. Below is a summary of typical performance characteristics for these methods when analyzing phenolic compounds, which are applicable to the analysis of 2-ethylphenol using this compound as an internal standard.
Table 1: Comparison of Typical Method Performance for Phenolic Compound Analysis
| Performance Characteristic | GC-MS | LC-MS/MS |
| Accuracy (Recovery) | 80 - 115% | 85 - 115% |
| Precision (RSD) | ≤ 15% | ≤ 15% |
| Intra-day Precision (RSD) | < 8% | < 10% |
| Inter-day Precision (RSD) | < 10% | < 15% |
| Limit of Quantification (LOQ) | Low ng/mL to µg/mL | pg/mL to low ng/mL |
Note: The values presented in this table are representative of typical performance for the analysis of phenolic compounds and may vary depending on the specific analyte, matrix, instrumentation, and laboratory conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for understanding the context of the presented data. Below are representative protocols for the analysis of ethylphenols using GC-MS and LC-MS/MS with a deuterated internal standard like this compound.
GC-MS Method for the Analysis of 2-Ethylphenol
This protocol is suitable for the analysis of volatile and semi-volatile compounds like 2-ethylphenol in various matrices.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., plasma, urine, or an environmental water sample), add a known amount of this compound internal standard solution.
-
Acidify the sample with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2.
-
Add 5 mL of an appropriate organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 1 minute.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 250°C at a rate of 20°C/min, hold for 2 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for 2-ethylphenol and this compound.
-
LC-MS/MS Method for the Analysis of 2-Ethylphenol
This protocol is highly sensitive and selective, making it suitable for complex biological matrices.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample, add a known amount of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 95% A, hold for 0.5 minutes.
-
Linearly decrease A to 5% over 3 minutes.
-
Hold at 5% A for 1 minute.
-
Return to 95% A and re-equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-product ion transitions for 2-ethylphenol and this compound.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the key steps in each analytical method.
Caption: Experimental workflow for GC-MS analysis.
A Framework for Inter-laboratory Comparison of 2-Ethylphenol-d10 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of 2-Ethylphenol-d10 analysis. As a deuterated internal standard, this compound is critical for the accurate quantification of its unlabeled counterpart, 2-Ethylphenol, a compound of interest in environmental, food, and biomedical research. This document outlines standardized experimental protocols and data presentation formats to facilitate objective comparisons of analytical performance across different laboratories and methodologies.
Comparative Analytical Methodologies
For the quantitative analysis of 2-Ethylphenol, and by extension its deuterated internal standard, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful techniques. Each offers distinct advantages and is suitable for different sample matrices and analytical objectives.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a gold standard for the analysis of volatile and semi-volatile compounds like 2-Ethylphenol.[1] It offers high chromatographic resolution and definitive identification based on mass spectra.[1] For phenolic compounds, a derivatization step (e.g., silylation) may be employed to improve volatility and peak shape.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of less volatile or thermally labile compounds.[2] Modern LC-MS/MS systems provide excellent sensitivity and selectivity for the analysis of phenols in complex matrices.[3]
Proposed Inter-laboratory Study Design
The following sections outline a proposed workflow and parameters for a hypothetical inter-laboratory comparison study.
Logical Workflow for Inter-laboratory Study
Caption: A generalized workflow for a proposed inter-laboratory comparison study.
Experimental Protocols
Participating laboratories would be instructed to use the following protocols as a baseline, with any deviations to be documented and reported.
Sample Preparation (Liquid Matrix)
-
Internal Standard Spiking: To a 10 mL aliquot of the provided sample, add a known amount of a different internal standard (e.g., 4-Ethylphenol-d9) to assess the recovery of this compound.
-
pH Adjustment: Adjust the sample pH to < 2 using hydrochloric acid.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of methyl tert-butyl ether (MTBE) to the sample and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction with a fresh 5 mL of MTBE.
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined extract over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
GC-MS Protocol
-
Derivatization (Optional but Recommended): To 100 µL of the final extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for TMS derivative): m/z 194 (Quantifier for this compound-TMS), m/z 179 (Qualifier).
-
LC-MS/MS Protocol
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Precursor ion [M-H]⁻ at m/z 131.1 -> Product ion (laboratory to determine optimal quantifier and qualifier ions).
-
Data Presentation
All quantitative data should be summarized in a standardized table format for direct comparison. The following table presents a hypothetical dataset from such a study to illustrate the expected reporting format.
Table 1: Hypothetical Inter-laboratory Comparison Data for this compound Analysis
| Laboratory ID | Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Precision (RSD, %) at 10 µg/L (n=6) | Accuracy (Recovery, %) at 10 µg/L |
| Lab 01 | GC-MS | 0.1 | 0.3 | 4.5 | 98.2 |
| Lab 02 | GC-MS | 0.2 | 0.6 | 5.1 | 102.5 |
| Lab 03 | LC-MS/MS | 0.05 | 0.15 | 3.2 | 99.1 |
| Lab 04 | GC-MS | 0.15 | 0.5 | 6.8 | 95.4 |
| Lab 05 | LC-MS/MS | 0.08 | 0.25 | 4.1 | 101.7 |
| Lab 06 | LC-MS/MS | 0.06 | 0.2 | 3.8 | 97.9 |
| Lab 07 | GC-MS | 0.3 | 1.0 | 8.2 | 92.1 |
| Lab 08 | LC-MS/MS | 0.1 | 0.3 | 5.5 | 103.0 |
Analytical Workflow Diagram
Caption: A typical analytical workflow for this compound analysis.
Conclusion
This guide provides a foundational framework for an inter-laboratory comparison of this compound analysis. By adopting standardized protocols and reporting formats, researchers, scientists, and drug development professionals can better evaluate and compare analytical performance across different laboratories and platforms. Such studies are essential for ensuring the reliability and comparability of data in both research and regulated environments. The use of deuterated internal standards like this compound is a cornerstone of accurate quantification, and ensuring proficiency in their analysis is critical for scientific rigor.
References
Quantification of 2-Ethylphenol: A Comparative Guide to Linearity and Range Using 2-Ethylphenol-d10 as an Internal Standard
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Ethylphenol, focusing on the linearity and analytical range achievable with the use of its deuterated internal standard, 2-Ethylphenol-d10. The use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise measurements in quantitative mass spectrometry by correcting for variability in sample preparation and instrument response.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the quantification of 2-Ethylphenol in various matrices.
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of phenolic compounds using deuterated internal standards, which can be considered representative for the quantification of 2-Ethylphenol with this compound. The data is compiled from various studies employing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Method | Typical Performance | Alternative Method (without IS) |
| **Linearity (R²) ** | GC-MS/MS, LC-MS/MS | ≥ 0.998[5] | Highly Variable |
| Analytical Range | GC-MS/MS, LC-MS/MS | 0.1 - 1000 ng/mL | Narrower and less reliable |
| Limit of Quantification (LOQ) | GC-MS/MS, LC-MS/MS | 0.1 - 20.0 ng/L | Higher and matrix-dependent |
| Accuracy (% Recovery) | GC-MS/MS, LC-MS/MS | 80.1 - 110.2% | 70 - 115% |
| Precision (% RSD) | GC-MS/MS, LC-MS/MS | < 15% | > 20% |
Experimental Workflow
A clear and well-defined experimental workflow is critical for reproducible and reliable quantification. The following diagram illustrates a typical workflow for the quantification of 2-Ethylphenol using this compound as an internal standard.
Experimental Protocol
The following is a representative protocol for the quantification of 2-Ethylphenol in a liquid matrix (e.g., water, plasma) using GC-MS with this compound as an internal standard. This protocol is based on established methods for the analysis of phenolic compounds.
1. Materials and Reagents
-
2-Ethylphenol analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Sodium chloride
-
Hydrochloric acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation
-
Collect the sample and, if necessary, homogenize it.
-
To a 10 mL aliquot of the sample, add a known amount of this compound internal standard solution.
-
Acidify the sample to a pH ≤ 2 with hydrochloric acid.
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analyte and internal standard with dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Determine the characteristic ions for 2-Ethylphenol and this compound.
-
4. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of 2-Ethylphenol and a constant concentration of this compound.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
The concentration of 2-Ethylphenol in the samples is then determined from this calibration curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the quantification process using an internal standard.
References
A Comparative Guide to the Quantification of 2-Ethylphenol and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Ethylphenol, with a focus on the role and performance of its deuterated analog, 2-Ethylphenol-d10, as an internal standard. The selection of an appropriate internal standard is critical for achieving accurate and precise quantification, particularly at low concentration levels. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in method selection and development.
Data Presentation
The performance of an analytical method is often characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). While these values are determined for the target analyte, the choice of internal standard significantly influences the method's overall sensitivity and robustness. The following tables summarize the performance of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of various phenolic compounds using deuterated internal standards, including analogs of 2-Ethylphenol.
Table 1: Performance of GC-MS Methods for Phenol Analysis Using Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Method LOD (µg/L) | Method LOQ (µg/L) |
| Phenol | Phenol-d6 | Water | 0.02 - 0.5[1] | 0.07 - 1.7[1] |
| 2,4-Dimethylphenol | 2,4-Dimethylphenol-d3 | Water | 0.1 - 0.5 | 0.3 - 1.7 |
| 4-Ethylphenol | 4-Ethylphenol-d4 | Wine | Not Specified | Not Specified |
| Various Phenols | Anisole-d8 | Wine | Not Specified | Not Specified |
| Alkylphenols, Bisphenol A, Estrogens | Various Deuterated Analogs | Food Crops | 0.01 - 0.20 | 0.04 - 0.60[2] |
| Phenolic Xenoestrogens | Not Specified | Aquatic Samples | <0.01 - 0.05 (ng/L) | 0.01 - 0.05 (ng/L)[3] |
Note: The LOD and LOQ values are highly dependent on the specific instrumentation, method parameters, and sample matrix. The data presented here is for comparative purposes.
Table 2: Comparison of Common Deuterated Internal Standards for Phenol Analysis
| Internal Standard | Key Characteristics | Common Applications |
| This compound | Structurally similar to 2-ethylphenol and other alkylphenols. Behaves similarly during extraction and chromatography. | Analysis of volatile phenols in environmental and beverage samples. |
| Phenol-d5 / Phenol-d6 | Closely mimics the behavior of phenol. Considered a gold standard for phenol quantification.[1] | Environmental monitoring, industrial hygiene, and clinical analysis. |
| Cresol-d7 | Suitable for the analysis of cresol isomers and other methylphenols. | Environmental and biological monitoring. |
| Anisole-d8 | A non-labeled phenolic compound that can be used as an alternative internal standard. | Analysis of volatile phenols in wine. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the analysis of phenols using a deuterated internal standard with GC-MS.
Protocol 1: Analysis of Phenols in Water by GC-MS (Based on EPA Method 528)
-
Sample Preparation:
-
Collect a 1-liter water sample in a clean glass container.
-
If residual chlorine is present, add 80 mg of sodium thiosulfate.
-
Spike the sample with a known amount of this compound (or other suitable deuterated internal standard) solution.
-
Adjust the sample pH to ≤ 2 with concentrated hydrochloric acid.
-
-
Solid Phase Extraction (SPE):
-
Condition a solid-phase extraction cartridge (e.g., polystyrene-divinylbenzene) with dichloromethane, methanol, and reagent water.
-
Pass the entire water sample through the cartridge at a flow rate of 10-15 mL/min.
-
After extraction, wash the cartridge with reagent water and dry it under vacuum.
-
Elute the trapped analytes with dichloromethane.
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Inject a 1-2 µL aliquot into the GC-MS system.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 60°C, ramp to 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of m/z 35-450.
-
Protocol 2: Isotope Dilution Analysis of Alkylphenols in Food Crops
-
Sample Homogenization and Extraction:
-
Homogenize the plant material.
-
Spike the homogenate with a solution containing this compound and other relevant deuterated standards.
-
Perform ultrasonic extraction with acetone.
-
-
Acid Hydrolysis (for conjugated phenols):
-
Evaporate the initial extract and redissolve in acetonitrile.
-
Add hydrochloric acid and incubate to release conjugated forms.
-
-
Liquid-Liquid Extraction and Derivatization:
-
Extract the acidified solution with methylene chloride.
-
Evaporate the extract to dryness.
-
Derivatize the residue with a suitable agent (e.g., silylation reagent) to improve volatility for GC-MS analysis.
-
-
GC-MS Analysis:
-
Analyze the derivatized extract using GC-MS with conditions optimized for the target analytes.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the analysis of phenols using a deuterated internal standard and the logical relationship in the isotope dilution technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Robustness Testing of 2-Ethylphenol-d10 Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the robustness of analytical assays utilizing 2-Ethylphenol-d10 as an internal standard against other deuterated phenol analogs. The performance of these internal standards is evaluated under deliberately varied experimental conditions to assess the reliability and resilience of the analytical method. Supporting experimental data, detailed methodologies, and visual representations of workflows are presented to aid in the selection of the most appropriate internal standard and in the design of robust analytical methods for phenolic compounds.
Introduction to Robustness Testing and Deuterated Internal Standards
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving high accuracy and precision.[1][2] Deuterated standards, such as this compound, are chemically almost identical to the analyte of interest, 2-Ethylphenol, but have a different mass, allowing for their distinction by the mass spectrometer.[2] This near-identical chemical behavior is crucial for compensating for variability during sample preparation, chromatographic separation, and ionization, a phenomenon known as matrix effects.[3]
Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] This provides an indication of the method's reliability during normal usage and its transferability between different laboratories, instruments, and analysts. For assays employing deuterated internal standards, it is essential to demonstrate that the analyte and the internal standard respond similarly to these variations, ensuring consistent and reliable quantification.
Comparative Performance of Deuterated Phenol Internal Standards
The selection of an appropriate deuterated internal standard can significantly impact assay performance. While this compound is a suitable choice for the quantification of 2-Ethylphenol, other deuterated phenols are also commercially available and may be considered. This section compares the hypothetical performance of this compound with two other common deuterated phenol standards, Phenol-d5 and 4-Ethylphenol-d9, under stressed analytical conditions.
Table 1: Comparison of Precision (%CV) Under Varied Chromatographic Conditions
| Parameter Variation | This compound | Phenol-d5 | 4-Ethylphenol-d9 |
| Nominal Conditions | ≤ 5% | ≤ 5% | ≤ 5% |
| Mobile Phase Composition (±2% Organic) | ≤ 7% | ≤ 8% | ≤ 7% |
| Mobile Phase pH (±0.2 units) | ≤ 6% | ≤ 7% | ≤ 6% |
| Column Temperature (±5 °C) | ≤ 8% | ≤ 9% | ≤ 8% |
| Flow Rate (±10%) | ≤ 9% | ≤ 10% | ≤ 9% |
Note: The data in this table is representative and intended for illustrative purposes. Actual performance may vary depending on the specific analytical method and matrix.
Table 2: Comparison of Accuracy (%Bias) Under Varied Chromatographic Conditions
| Parameter Variation | This compound | Phenol-d5 | 4-Ethylphenol-d9 |
| Nominal Conditions | ± 5% | ± 5% | ± 5% |
| Mobile Phase Composition (±2% Organic) | ± 8% | ± 10% | ± 8% |
| Mobile Phase pH (±0.2 units) | ± 7% | ± 9% | ± 7% |
| Column Temperature (±5 °C) | ± 9% | ± 11% | ± 9% |
| Flow Rate (±10%) | ± 10% | ± 12% | ± 10% |
Note: The data in this table is representative and intended for illustrative purposes. A key consideration is the potential for chromatographic shift between the analyte and the internal standard, which can be influenced by the degree and position of deuteration. This compound and 4-Ethylphenol-d9, being closer structural analogs to their respective analytes, may exhibit more consistent co-elution under varied conditions compared to the more generic Phenol-d5.
Experimental Protocols
Robustness Testing Protocol for an LC-MS/MS Assay of 2-Ethylphenol
Objective: To assess the robustness of an LC-MS/MS method for the quantification of 2-Ethylphenol using this compound as an internal standard by introducing small, deliberate variations to the method parameters.
Materials:
-
2-Ethylphenol analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
C18 reversed-phase HPLC column (e.g., 100 x 2.1 mm, 1.8 µm)
Procedure:
-
Sample Preparation:
-
Spike human plasma samples with 2-Ethylphenol at three concentration levels (low, medium, and high QC levels).
-
Add this compound internal standard solution to all samples, calibration standards, and quality control samples.
-
Perform protein precipitation by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate or vials and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the samples in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method under nominal conditions.
-
Systematically vary the following parameters, one at a time:
-
Mobile Phase Composition: Increase and decrease the percentage of the organic solvent (e.g., acetonitrile) by 2%.
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase by ±0.2 units.
-
Column Temperature: Set the column oven temperature to 5 °C above and below the nominal temperature.
-
Flow Rate: Increase and decrease the flow rate by 10%.
-
-
Inject a set of calibration standards and QC samples for each varied condition.
-
-
Data Analysis:
-
Calculate the concentration of 2-Ethylphenol in the QC samples for each condition.
-
Determine the precision (%CV) and accuracy (%Bias) for each set of QC samples.
-
Compare the results obtained under the varied conditions to those from the nominal conditions. The acceptance criteria for robustness are typically that the precision should not exceed 15% CV and the accuracy should be within ±15% bias.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the robustness testing of this compound assays.
Caption: Experimental workflow for robustness testing of a this compound assay.
Caption: Logical relationship of an ideal internal standard in mitigating analytical variability.
References
A Researcher's Guide to Certified Reference Materials for 2-Ethylphenol-d10
For researchers, scientists, and professionals in drug development and environmental analysis, the accuracy of quantitative analysis is paramount. The use of a stable isotope-labeled internal standard, such as 2-Ethylphenol-d10, is a critical component in methods like isotope dilution mass spectrometry for ensuring precision and accuracy. A Certified Reference Material (CRM) of this compound provides confidence in the identity, purity, and concentration of the standard. This guide offers a comparison of commercially available this compound CRMs and provides a typical experimental protocol for its use.
Understanding the Importance of Certification
Certified Reference Materials are produced by manufacturers accredited under international standards such as ISO 17034 and ISO/IEC 17025.[1][2] ISO 17034 accreditation ensures that the manufacturer has demonstrated competence in producing reference materials with metrologically valid procedures, covering everything from material characterization and value assignment to stability and homogeneity studies.[2][3] This provides the end-user with a high degree of confidence in the certified values and their associated uncertainties.
The hierarchy of reference materials is a key concept in ensuring metrological traceability. The following diagram illustrates this relationship, from primary standards to in-house working standards.
Caption: Metrological traceability of reference materials.
Comparison of Commercially Available this compound
While a direct head-to-head experimental comparison is not publicly available, researchers can compare the specifications provided by various suppliers on their certificates of analysis. The following table summarizes key data for this compound from prominent suppliers.
| Parameter | LGC Standards | CDN Isotopes |
| Product Number | Varies by specific product | D-7181[4] |
| CAS Number | 721429-63-6 | 721429-63-6 |
| Molecular Formula | C₈D₁₀O | CD₃CD₂C₆D₄OD |
| Molecular Weight | 132.23 | 132.23 |
| Isotopic Enrichment | Not specified | 99 atom % D |
| Format | Neat or in solution (Check specific product) | Solid (Neat) |
| Accreditation | Check specific product for ISO 17034/17025 | Not specified |
| Certificate of Analysis | Available upon request/purchase | Available for specific lot numbers |
Note: Researchers should always obtain the lot-specific Certificate of Analysis (CoA) for detailed information on purity, certified concentration, uncertainty, and storage conditions.
Experimental Protocol: Quantification of 2-Ethylphenol using Isotope Dilution GC-MS
The primary application for this compound is as an internal standard for the quantification of native 2-Ethylphenol in various matrices. An isotope dilution gas chromatography-mass spectrometry (GC-MS) method provides high selectivity and accuracy.
-
This compound CRM
-
Native 2-Ethylphenol analytical standard
-
Methanol (or other suitable solvent), HPLC or GC grade
-
Sample matrix (e.g., water, plasma, soil extract)
-
Derivatizing agent (if required for improved chromatography, e.g., BSTFA)
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve the native 2-Ethylphenol and the this compound CRM in separate volumetric flasks using methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the this compound internal standard (e.g., to a final concentration of 50 ng/mL) into aliquots of blank matrix. Then, add varying amounts of the native 2-Ethylphenol stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.
-
Take a known volume or mass of the unknown sample.
-
Spike the sample with the same amount of this compound internal standard solution as used in the calibration standards.
-
Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes from the matrix.
-
Evaporate the solvent and reconstitute in a small volume of a suitable solvent for GC injection. Derivatize if necessary.
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL splitless injection.
-
Oven Program: An example program would be: start at 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.
-
Ions for 2-Ethylphenol (unlabeled): Monitor characteristic ions (e.g., m/z 122, 107, 91).
-
Ions for this compound (labeled): Monitor the corresponding deuterated ions (e.g., m/z 132, 112).
-
-
Integrate the peak areas for the specified ions for both the native analyte and the internal standard.
-
Calculate the response ratio (Area of native analyte / Area of internal standard) for each calibrator and sample.
-
Construct a calibration curve by plotting the response ratio against the concentration of the native analyte for the calibration standards.
-
Determine the concentration of 2-Ethylphenol in the unknown samples by interpolating their response ratios from the calibration curve.
The following diagram outlines the analytical workflow.
Caption: Workflow for quantitative analysis using this compound.
References
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is a critical cornerstone of successful research and regulatory submissions. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is a pivotal decision that directly impacts the reliability, accuracy, and precision of the data generated. This guide provides a comprehensive comparison of deuterated internal standards against other common alternatives, supported by regulatory guidelines and experimental data.
The international regulatory landscape, harmonized under the International Council for Harmonisation (ICH) M10 guideline, now provides a unified framework for bioanalytical method validation for global drug submissions.[1] This guideline, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly advocates for the use of stable isotope-labeled internal standards (SIL-IS), with deuterated standards being the most common, whenever they are available.[2][3] The fundamental principle behind using a deuterated IS is isotope dilution mass spectrometry (IDMS), where a known amount of the isotopically labeled analyte is added to the sample at an early stage of processing.[4] This "perfect mimic" approach allows the deuterated standard to compensate for variability during sample extraction, handling, and analysis, as any loss or fluctuation in the analyte signal is mirrored by the internal standard.[4]
Performance Comparison of Internal Standards
The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it behaves identically throughout the analytical process. While deuterated standards are considered the "gold standard," it is essential to understand their performance characteristics in comparison to other alternatives like carbon-13 (¹³C) labeled standards and structural analogs.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Matrix Effect (%) | Key Considerations |
| Deuterated Standard | 1.0 | 98.5 | 3.2 | 95-105 | Prone to isotopic effects (retention time shifts) and potential for back-exchange of deuterium. |
| ¹³C-Labeled Standard | 1.0 | 99.2 | 2.8 | 98-102 | Generally considered superior due to minimal isotopic effects and greater stability, but often more expensive and less commercially available. |
| Structural Analog | 1.0 | 92.1 | 8.5 | 75-115 | May not adequately compensate for matrix effects and can exhibit different extraction recovery and ionization efficiency compared to the analyte. |
Table 1: Comparison of Internal Standards for the Quantification of a Drug by LC-MS/MS. This table summarizes typical performance data, highlighting the superior accuracy and precision of stable isotope-labeled standards.
Regulatory Requirements for Deuterated Standards
Regulatory guidelines emphasize the importance of ensuring the quality and suitability of the deuterated internal standard. Key considerations include:
-
Isotopic Purity: The isotopic enrichment should be high (ideally ≥98%) to minimize the contribution of any unlabeled analyte present as an impurity in the standard, which could lead to an overestimation of the analyte concentration.
-
Chemical Purity: High chemical purity (>99%) is necessary to avoid interference from other impurities.
-
Stability of the Label: Deuterium atoms should be placed on stable positions within the molecule to prevent exchange with hydrogen atoms from the solvent or matrix. Labeling on sites like -OH, -NH, or -SH groups should be avoided.
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.
Experimental Protocols
The validation of a bioanalytical method using a deuterated internal standard involves a series of key experiments to demonstrate its suitability and the overall reliability of the method.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.
Protocol:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).
-
Analyze a blank sample from each source to ensure no interfering peaks are present at the retention times of the analyte and the internal standard.
-
Analyze a blank sample from each source spiked only with the deuterated internal standard to check for any contribution to the analyte's signal.
-
Analyze a blank sample from each source spiked with the analyte at the Lower Limit of Quantification (LLOQ) to assess for any interference with the internal standard.
Matrix Effect
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain at least six different sources of blank biological matrix.
-
Prepare three sets of samples for each matrix source:
-
Set A: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix.
-
Set C: The analyte and deuterated internal standard are spiked into the blank matrix before the extraction process.
-
-
The matrix effect is evaluated by comparing the peak areas of the analyte and internal standard in Set B to those in Set A. The internal standard-normalized matrix factor is calculated to ensure consistent correction across different matrix sources.
Stability
Objective: To demonstrate the stability of the analyte and the deuterated internal standard under various conditions encountered during sample handling, storage, and analysis.
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples that have been kept at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and deuterated internal standard stock solutions at their storage temperature.
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.
Visualizing the Workflow and Logic
To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical relationships in method validation.
Caption: Experimental workflow for bioanalytical quantification using a deuterated internal standard.
Caption: Logical relationships in bioanalytical method validation using a deuterated internal standard.
References
Safety Operating Guide
Personal protective equipment for handling 2-Ethylphenol-d10
Essential Safety and Handling Guide for 2-Ethylphenol-d10
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Engineering Controls
2-Ethylphenol is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause severe skin burns and eye damage.[2][3] Due to its combustible nature, it should be kept away from heat and open flames.[2]
Engineering Controls are the first line of defense:
-
Fume Hood: All handling of this compound, including solution preparation and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation.
-
Safety Equipment: An ANSI-approved eyewash station and safety shower must be readily accessible and located within a 10-second travel distance from the work area.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Body Part | Required PPE | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Double gloving is highly recommended. For incidental contact, two pairs of standard nitrile gloves or one thicker pair (e.g., 8 mil) may be sufficient. For direct handling, concentrated solutions, or risk of splash, heavy-duty gloves made of butyl rubber or neoprene are required. Change gloves immediately upon contamination. |
| Eyes/Face | Chemical splash goggles and face shield | Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes must be worn. A full-face shield is required to be worn over the goggles to protect against splashes. |
| Body | Laboratory coat and apron | A fully-buttoned, long-sleeved laboratory coat is mandatory. For procedures with a higher potential for splashes, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
| Respiratory | Respirator (if necessary) | A NIOSH-approved respirator with an appropriate organic vapor cartridge may be required if there is a risk of exceeding exposure limits, such as during a large spill or when engineering controls are not sufficient. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Verify that the eyewash station and safety shower are unobstructed and functional.
-
Assemble all necessary materials and equipment before handling the compound.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Perform all manipulations of this compound within the fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid direct contact with the substance. Use appropriate tools for transfers.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If available, apply polyethylene glycol (PEG) 300 or 400 to the affected area after initial rinsing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Small Spill (<50 mL): Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbent material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water. Large Spill (>50 mL): Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Chemical Waste: Collect all unused this compound and solutions containing it in a clearly labeled, sealed, and chemical-resistant waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be placed in a designated hazardous waste container.
-
Prohibition: Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
